1-(Pyridin-2-yl)cyclohexanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRLQGIVCSMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
The following technical guide provides an in-depth analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS: 204067-32-3) is a sterically congested, quaternary amino-nitrile scaffold used primarily as an intermediate in the synthesis of central nervous system (CNS) active agents.[1][2] Its structure features a cyclohexane ring geminally substituted with a nitrile group and a 2-pyridyl moiety, creating a rigid "spiro-like" core that mimics the pharmacophores of various GPCR ligands, particularly those targeting opioid (MOP/KOP/DOP) and nociceptin (NOP) receptors.
This guide details the physicochemical profile, validated synthetic protocols, and handling standards for researchers utilizing this compound in drug discovery.
Physicochemical Profile
| Parameter | Data |
| Chemical Name | 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile |
| CAS Registry Number | 204067-32-3 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| MDL Number | MFCD11052314 |
| Physical State | Solid (typically off-white to pale yellow crystals) |
| Melting Point | 61–64 °C (Analogous range; specific polymorph dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| pKa (Pyridine N) | ~5.2 (Estimate based on 2-alkylpyridine) |
| LogP | ~2.8 (Predicted) |
Structural Analysis & Retrosynthesis
The compound derives its utility from the gem-disubstituted carbon at the 1-position of the cyclohexane ring. This quaternary center locks the pyridine ring and the nitrile group into a fixed relative orientation, restricting conformational freedom—a desirable trait for enhancing binding affinity in drug-receptor interactions.
Retrosynthetic Logic
The most efficient disconnection relies on the formation of the cyclohexane ring via a double alkylation of a benzylic-type carbanion.
Figure 1: Retrosynthetic analysis revealing the convergent assembly from 2-pyridylacetonitrile and an alkyl dihalide.
Synthetic Protocols
Two primary methodologies are established for the synthesis of this compound. The choice depends on scale and available equipment (cryogenic vs. ambient).
Method A: Cryogenic Alkylation (High Precision)
This method utilizes Lithium Diisopropylamide (LDA) to generate the carbanion at low temperatures, minimizing polymerization side reactions of the pyridine precursor.
Reagents:
-
2-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
LDA (2.2 eq)
-
Anhydrous THF
Workflow:
-
Deprotonation: Cool a solution of LDA (2.2 eq) in THF to -78°C under inert atmosphere (
or Ar). -
Addition: Add 2-pyridylacetonitrile dropwise over 30 minutes. The solution will turn a deep red/orange, indicating anion formation. Stir for 40 minutes at -78°C.
-
Cyclization: Add 1,5-dibromopentane dropwise. Maintain -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (20°C) overnight.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Method B: Sodium Hydride Mediated Synthesis (Scalable)
For larger batches where cryogenic cooling is impractical, Sodium Hydride (NaH) in a polar aprotic solvent system is effective.
Reagents:
-
2-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
NaH (60% dispersion in oil, 2.5 eq)
-
Solvent: DMSO/Et2O (1:1 mixture) or DMF
Workflow:
Figure 2: Step-by-step workflow for the NaH-mediated synthesis.
Pharmaceutical Applications
The 1-(Pyridin-2-yl)cyclohexanecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for:
-
Nociceptin (NOP) Receptor Ligands: The gem-disubstituted cyclohexane ring mimics the steric bulk found in potent NOP agonists/antagonists used in pain management research (e.g., analogs of J-113397).
-
NMDA Receptor Modulators: Structurally related to arylcyclohexylamines (like phencyclidine), this pyridine analog allows researchers to probe the electronic effects of the aromatic ring on NMDA channel binding without the high abuse potential of the phenyl analogs.
-
Antitussives: Precursor to compounds structurally similar to Pentoxyverine, where the ester is replaced or modified.
Key Transformation: The nitrile group is a versatile handle. It can be:
-
Hydrolyzed to the Carboxylic Acid (Precursor for amides/esters).
-
Reduced to the Primary Amine (Precursor for spiro-piperidines).
-
Reacted with Grignard reagents to form Ketones .
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers.
References
-
Chemical Identification: AK Scientific. 1-(Pyridin-2-yl)cyclohexanecarbonitrile Product Data. Retrieved from
-
Synthetic Methodology (NaH/DMSO): LookChem. Synthesis of 1-(pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3).[1][2][3][4][5][6] Retrieved from
-
Synthetic Methodology (LDA/THF): General procedure for alpha-alkylation of pyridylacetonitriles. Adapted from standard protocols described in J. Org. Chem. 1983, 48, 1678.[7]
-
Pharmaceutical Context: Google Patents. Substituted Spiro-Diaza-Derivatives as NOP Receptor Ligands. EP3402783B1. Retrieved from
-
Supplier Data: CymitQuimica. 1-(Pyridin-2-yl)cyclohexanecarbonitrile Analytical Standard. Retrieved from
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Determining the Solubility Profile of 1-(Pyridin-2-yl)cyclohexanecarbonitrile in Organic Solvents: A Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for determining the solubility profile of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide focuses on establishing a robust methodology, combining theoretical principles with practical, step-by-step experimental protocols. It is designed to empower researchers, chemists, and drug development professionals to systematically evaluate the solubility of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness."[1] Poor solubility can lead to a cascade of developmental hurdles, including inefficient purification, low bioavailability, and difficulties in formulating a stable and effective dosage form.[2]
This guide focuses on 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a molecule that combines a non-polar cyclohexyl group with a polar, aromatic pyridine ring and a nitrile functional group. This unique combination of moieties suggests a nuanced solubility behavior that warrants a thorough investigation. Understanding how this compound interacts with a diverse range of organic solvents is paramount for its potential development.
This document will first delve into the theoretical underpinnings of solubility, analyzing the structural features of 1-(Pyridin-2-yl)cyclohexanecarbonitrile to predict its behavior. It will then provide a detailed, field-proven experimental workflow for quantitatively measuring its solubility, followed by guidance on data analysis and presentation.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To apply this to 1-(Pyridin-2-yl)cyclohexanecarbonitrile, we must first dissect its molecular structure and infer its physicochemical properties.
Structural Analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
The chemical structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile consists of three key components:
-
Cyclohexane Ring: A non-polar, saturated hydrocarbon ring that contributes to the molecule's lipophilicity.[4]
-
Pyridine Ring: A polar, aromatic heterocyclic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes pyridine basic and capable of acting as a hydrogen bond acceptor.[5][6]
-
Nitrile Group (-C≡N): A polar functional group that can also act as a hydrogen bond acceptor.[7]
The interplay of the non-polar cyclohexane moiety with the polar pyridine and nitrile groups suggests that 1-(Pyridin-2-yl)cyclohexanecarbonitrile will exhibit a wide range of solubilities in various organic solvents, depending on the solvent's polarity and hydrogen bonding capabilities.
The Influence of Solvent Polarity
Organic solvents can be broadly classified based on their polarity.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar cyclohexane portion of the molecule. Solubility in these solvents is expected to be moderate.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar pyridine and nitrile groups. They are likely to be effective solvents for this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. The pyridine and nitrile groups can act as hydrogen bond acceptors, suggesting good solubility in these solvents.
The overall solubility will be a balance between these interactions.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable technique that, when paired with a validated analytical method, provides accurate and reproducible data.
Materials and Equipment
-
1-(Pyridin-2-yl)cyclohexanecarbonitrile (solid)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
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- 6. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
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The Emerging Therapeutic Potential of Pyridine-Based Cyclohexanecarbonitrile Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutic agents.[2] This guide delves into a specific, yet promising, class of pyridine derivatives: those fused or substituted with a cyclohexanecarbonitrile moiety. We will explore the synthetic rationale, potential therapeutic applications, and key structure-activity relationships of these compounds, providing a technical roadmap for researchers in the field.
The Pyridine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring, an isostere of benzene, is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom significantly influences the ring's electronic properties, imparting a dipole moment and making it more polar and water-soluble than benzene. These characteristics are highly desirable in drug design as they can improve a molecule's pharmacokinetic profile.
Pyridine derivatives have demonstrated a vast spectrum of biological activities, including:
-
Anticancer: Many pyridine-based molecules have shown potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5]
-
Antimicrobial: The pyridine scaffold is found in numerous antibacterial and antifungal agents.[6][7]
-
Anti-inflammatory: Certain pyridine derivatives have been shown to possess significant anti-inflammatory properties.
-
Antiviral: The pyridine nucleus is a key component in several antiviral drugs.[6]
-
Antidiabetic: Some pyridine derivatives have been investigated for their potential in managing diabetes.[8]
The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape of a molecule, impacting its binding to biological targets. Furthermore, the nitrile group can be a key pharmacophoric element in enzyme inhibitors.
The cyclohexane ring provides a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements, which is crucial for optimizing interactions with a biological target. The combination of these three moieties—pyridine, cyclohexanecarbonitrile—creates a unique chemical space with the potential for developing novel therapeutics with high potency and selectivity.
Synthetic Strategies: Building the Pyridine-Based Cyclohexanecarbonitrile Core
The synthesis of pyridine-based cyclohexanecarbonitrile derivatives can be approached through several strategic pathways. A key method involves the construction of a highly substituted pyridine ring followed by the formation of the cyclohexanecarbonitrile moiety, often through an intramolecular cyclization.
Multi-Component Reactions for the Synthesis of Highly Functionalized Pyridines
One of the most efficient methods for synthesizing polysubstituted pyridines is through one-pot multi-component reactions (MCRs).[9][10][11][12] These reactions offer several advantages, including high atom economy, reduced reaction times, and the ability to generate molecular diversity in a single step.[9]
A common approach involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound in the presence of a catalyst.[13][14]
Illustrative Synthetic Pathway:
A plausible synthetic route to a pyridine-dicarbonitrile precursor suitable for subsequent cyclization is the one-pot reaction of an aromatic aldehyde, malononitrile, and a suitable primary amine or ammonium acetate. This reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield a 2-amino-3,5-dicarbonitrile pyridine derivative.[5][15]
Caption: General workflow for the one-pot synthesis of pyridine-dicarbonitrile precursors.
The Thorpe-Ziegler Reaction: A Key Cyclization Step
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[16][17][18][19][20] This reaction is particularly useful for the synthesis of cyclic β-enaminonitriles from α,ω-dinitriles, which can then be hydrolyzed to form cyclic ketones.[16][18][19][20]
In the context of synthesizing pyridine-based cyclohexanecarbonitriles, a precursor containing two nitrile groups separated by a suitable carbon chain attached to the pyridine ring would be required. The Thorpe-Ziegler reaction would then facilitate the intramolecular cyclization to form the desired cyclohexanecarbonitrile ring.
Proposed Cyclization Pathway:
Caption: Proposed Thorpe-Ziegler cyclization to form a pyridine-based cyclohexanone.
Therapeutic Potential and Structure-Activity Relationships (SAR)
While the specific biological activities of pyridine-based cyclohexanecarbonitrile derivatives are not yet extensively documented in publicly available literature, we can infer their potential from the known activities of closely related pyridine-carbonitrile compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine-carbonitrile derivatives.[1][2][3][4][5] These compounds have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[5]
Structure-Activity Relationship Insights:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence anticancer activity. Electron-withdrawing groups have been shown to enhance activity in some cases.
-
The Amino Group at C2: The presence of an amino group at the C2 position of the pyridine ring is a common feature in many biologically active pyridine-dicarbonitrile derivatives.[5][15]
-
Aryl Substitution at C4: The nature of the aryl group at the C4 position can modulate the compound's potency and selectivity.[5]
| Compound Class | Key Structural Features | Observed Anticancer Activity | Reference |
| Pyridine-urea derivatives | Urea linkage on the pyridine ring | Potent anti-proliferative activity against breast cancer cell lines (e.g., MCF-7). | [1] |
| 2-Amino-pyridine-3,5-dicarbonitriles | Dicarbonitrile and amino functionalities | Cytotoxicity against various cancer cell lines, potential CDK2 inhibition. | [5] |
| Pyridine-pyrazole hybrids | Fused pyridine and pyrazole rings | Potential against breast cancer cells. | [21] |
Antimicrobial Activity
Pyridine-carbonitrile derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the pyridine and any attached rings, can affect its ability to penetrate microbial cell membranes.
-
Thioether Linkages: The introduction of a thioether linkage at the C6 position of the pyridine ring has been shown to be beneficial for antimicrobial activity in some 2-amino-pyridine-3,5-dicarbonitrile derivatives.[15]
| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Reference |
| N-alkylated pyridine salts | Quaternary nitrogen in the pyridine ring | Antibacterial and antibiofilm activity against S. aureus and E. coli. | [6] |
| Pyridine-thienopyridine hybrids | Fused pyridine and thiophene rings | Good to strong activity against E. coli, B. mycoides, and C. albicans. | [7] |
| 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitriles | Thioether at C6 | Inhibition of α-glucosidase, potential antidiabetic and antimicrobial applications. | [22] |
Experimental Protocol: Synthesis of a Representative Pyridine-Dicarbonitrile Precursor
This section provides a detailed, step-by-step methodology for the synthesis of a 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile, a key intermediate for the potential synthesis of pyridine-based cyclohexanecarbonitrile derivatives.
Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-pyridine-3,5-dicarbonitrile
Materials:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Aniline
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add aniline (1 mmol) followed by anhydrous zinc chloride (0.09 mol) as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Isolation of Product: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(4-chlorophenyl)-6-phenyl-pyridine-3,5-dicarbonitrile.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System:
-
TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of starting materials and the formation of the product.
-
Spectroscopic Analysis: The spectroscopic data should be consistent with the proposed structure. For example, the ¹H NMR spectrum should show the characteristic signals for the aromatic protons and the amino group. The IR spectrum should show the characteristic absorption bands for the nitrile (C≡N) and amino (N-H) groups.
-
Melting Point: A sharp melting point of the recrystallized product indicates its purity.
Future Directions and Conclusion
The exploration of pyridine-based cyclohexanecarbonitrile derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the combination of multi-component reactions and the Thorpe-Ziegler cyclization, provide a robust framework for accessing this unique chemical scaffold.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of a library of pyridine-based cyclohexanecarbonitrile derivatives with diverse substitution patterns.
-
Biological Screening: Comprehensive biological screening of these compounds against a panel of cancer cell lines, microbial strains, and other relevant biological targets.
-
Structure-Activity Relationship Studies: Elucidation of detailed SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: Utilization of molecular docking and other computational tools to understand the binding modes of these compounds with their biological targets and to rationalize the observed SAR.
References
- Mansour, E. et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Furdui, B. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6543.
- Grokipedia. (n.d.). Thorpe reaction.
- Abdel-Wahab, B. F. et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1298, 137021.
- Abdelgawad, M. A. et al. (2018).
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
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- Chandran, E. A. et al. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Medicinal Chemistry, 15(12), 1069-1089.
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- Abd El‐Lateef, H. M. et al. (2023).
- Al-Ghorbani, M. et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133.
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- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
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- 12. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. alfa-chemistry.com [alfa-chemistry.com]
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- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicity and Safe Handling of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Precautionary Approach to a Novel Compound
1-(Pyridin-2-yl)cyclohexanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry. Its structure, combining a pyridine ring, a cyclohexane scaffold, and a nitrile functional group, suggests potential applications as a chemical intermediate. However, these same structural motifs are present in compounds with known, significant toxicity. In the absence of direct toxicological studies on this specific molecule, a conservative and precautionary approach is paramount.
This technical guide provides a detailed, inferred toxicological profile and safety recommendations for 1-(Pyridin-2-yl)cyclohexanecarbonitrile. By examining the known hazards of its core components—the nitrile group, the cyclohexane ring, and the pyridine moiety—we can construct a robust framework for safe handling and risk mitigation. The primary analogs referenced in this assessment include 1-Piperidinocyclohexanecarbonitrile (PCC), a close structural relative and a known toxic precursor to phencyclidine (PCP), and Cyclohexanecarbonitrile, which provides specific data on the toxicity of the cyanocyclohexane group.[1][2][3][4]
The causality behind this analog-based approach is rooted in the principles of toxicology, where the structure of a molecule often dictates its biological activity and potential for harm. The nitrile group, for instance, is a well-documented toxophore, capable of metabolic release of cyanide. Therefore, protocols for handling this compound must be designed with the highest level of caution, assuming a high degree of toxicity until proven otherwise.
Caption: Structural relationship of the target compound to its key analogs.
Inferred Physicochemical Properties and Identification
Understanding the physical state and solubility of a compound is the first step in assessing exposure risk. While experimental data is absent, properties can be inferred from close analogs.
| Property | Inferred Value / Observation | Rationale / Source Analog |
| Molecular Formula | C₁₂H₁₄N₂ | - |
| Molecular Weight | 186.26 g/mol | - |
| Physical Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogs like Cyclohexanecarbonitrile (liquid) and PCC (solid).[5] |
| Solubility | Likely soluble in common organic solvents (e.g., ethers, alcohols). | A common property for organic compounds of this nature.[6] |
| Melting Point | Estimated range: 11-64 °C | Wide range based on Cyclohexanecarbonitrile (11°C) and PCC (~61-64°C).[6][7] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from analogs which have high boiling points.[6] |
Toxicological Profile: A Synthesis of Analog Data
The toxicological assessment is built upon the known hazards of the nitrile functional group and the high acute toxicity observed in its closest structural analogs.
Acute Toxicity
The primary and most immediate danger associated with this compound class is high acute toxicity upon ingestion, skin contact, or inhalation. The data from analogs is alarming and underscores the need for stringent handling protocols. Studies on mice have shown that 1-Piperidinocyclohexanecarbonitrile (PCC) is significantly more toxic than its illicit drug product, phencyclidine (PCP).[2][4]
Table of Acute Toxicity Data from Analog Compounds:
| Compound | Route | Species | LD50 Value | Citation |
| 1-Piperidinocyclohexanecarbonitrile (PCC) | Intraperitoneal | Mouse | 30 mg/kg | [8] |
| 1-Piperidinocyclohexanecarbonitrile (PCC) | Oral | Mouse | 133 mg/kg | [8] |
| Cyclohexanecarbonitrile | Oral | Rat | 80 mg/kg | [3] |
| Cyclohexanecarbonitrile | Dermal | - | Toxic if absorbed through skin | [3][9] |
| Cyclohexanecarbonitrile | Inhalation | - | Toxic if inhaled | [3] |
Expert Insight: The intraperitoneal LD50 of 30 mg/kg for PCC is indicative of very high toxicity.[8] The mechanism is likely related to the metabolic release of cyanide, a potent inhibitor of cellular respiration. The oral toxicity of both PCC and Cyclohexanecarbonitrile is also classified as high.[3][8] Given these data points, it is scientifically prudent to assume that 1-(Pyridin-2-yl)cyclohexanecarbonitrile is highly toxic via all routes of exposure.
Irritation and Sensitization
-
Skin Irritation: Analogs are documented as causing skin irritation. Prolonged or repeated exposure should be avoided.
-
Eye Irritation: Serious eye irritation is a documented hazard for this class of compounds.[8]
-
Respiratory Irritation: May cause respiratory irritation.[9]
-
Sensitization: Some related compounds may cause an allergic skin reaction.[8]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available for 1-(Pyridin-2-yl)cyclohexanecarbonitrile or its close analogs regarding long-term toxic effects. Standard laboratory practice dictates treating any novel chemical intermediate with unknown long-term effects as a potential carcinogen or reproductive toxin. Neither the IARC nor NTP have classified the key analogs as carcinogens.[8][9]
Experimental Protocols: Risk Assessment and Safe Handling
The following protocols are not for the synthesis or use of the compound but are self-validating systems for ensuring laboratory safety.
Protocol for Initial Handling of a Novel Compound
This workflow ensures that risk is assessed and controlled before any experimental work begins.
-
Information Gathering: Conduct a thorough literature and MSDS search for the target compound and its closest structural analogs. (As performed for this guide).
-
Analog Hazard Assessment: Based on the gathered data, identify the primary toxophores (e.g., nitrile group) and the highest observed toxicities from analogs.
-
Assume Worst-Case Scenario: Classify the novel compound based on the highest level of toxicity found in its analogs. For 1-(Pyridin-2-yl)cyclohexanecarbonitrile, this means classifying it as highly toxic (oral, dermal, inhalation) and a severe eye/skin irritant.
-
Control Banding: Select engineering controls and Personal Protective Equipment (PPE) appropriate for this high hazard level. This includes a certified chemical fume hood, designated handling areas, and appropriate gloves and eye protection.
-
Develop Standard Operating Procedure (SOP): Create a written SOP detailing the specific handling, storage, and emergency procedures for the compound before it is synthesized or used.
-
Peer Review: Have the hazard assessment and SOP reviewed by another qualified scientist and the institutional safety officer.
Caption: Workflow for a self-validating safety protocol.
Personal Protective Equipment (PPE) and Engineering Controls
The choice of PPE is dictated by the high acute toxicity and irritant nature of the compound's analogs.
-
Engineering Controls: All manipulations (weighing, transfers, reactions) must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][10][11] The facility should be equipped with an accessible safety shower and eyewash station.[3][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for neat transfers. Gloves must be changed immediately if contamination is suspected.[9][10]
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.[10] A face shield should be worn in situations with a higher risk of splashes.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash potential, an impervious apron is recommended.[10]
-
Hygiene Measures: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Emergency and First Aid Procedures
These procedures are based on the MSDS of highly toxic nitrile compounds.[3][12] Immediate medical attention is critical in all cases of exposure.
-
Inhalation: Immediately move the victim to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[10] Call emergency medical services immediately.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Disposal: All waste material must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9][10]
Conclusion
While direct toxicological data for 1-(Pyridin-2-yl)cyclohexanecarbonitrile is unavailable, a comprehensive analysis of its structural analogs paints a clear picture of a potentially highly hazardous substance. The presence of the nitrile group on a cyclohexane scaffold, as seen in the highly toxic compounds 1-Piperidinocyclohexanecarbonitrile and Cyclohexanecarbonitrile, demands that this compound be handled with the utmost care. All operations should be conducted under the assumption of high acute toxicity via all routes of exposure and with stringent engineering controls and personal protective equipment in place. Empirical toxicological testing is required to fully characterize the risk profile of this molecule.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
- Safety Data Sheet - Cayman Chemical. (2025, August 7). Cayman Chemical.
- Safety Data Sheet - MedchemExpress.com. (2026, February 6). MedchemExpress.com.
- sigma-aldrich - Safety Data Sheet. (2010, March 13). Sigma-Aldrich.
- Cyclohexanecarbonitrile - Apollo Scientific. Apollo Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 27). TCI Chemicals.
- 1-Piperidine Cyclohexane Carbonitrile - ChemBK. (2024, April 9). ChemBK.
- 1-Piperidinocyclohexanecarbonitrile, a toxic precursor of phencyclidine - PubMed. PubMed.
- Cyclohexanecarbonitrile - Sigma-Aldrich. Sigma-Aldrich.
- Pyridine-2-carbonitrile - PubChem. NIH.
- 1-Piperidinocyclohexanecarbonitrile - CymitQuimica. CymitQuimica.
- Material Safety Data Sheet - Cyclohexanecarbonitrile - Cole-Parmer. Cole-Parmer.
- Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2) - Cheméo. Cheméo.
- Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed. PubMed.
- Evidence for toxic precursors in illicit phencyclidine preparations - Johns Hopkins University. Johns Hopkins University.
- Organic Syntheses Procedure. Organic Syntheses.
- CAS 3867-15-0: 1-Piperidinocyclohexanecarbonitrile - CymitQuimica. CymitQuimica.
- Cyclohexanecarbonitrile Property - ChemicalBook. ChemicalBook.
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- 2. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. CAS 3867-15-0: 1-Piperidinocyclohexanecarbonitrile [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 766-05-2 CAS MSDS (Cyclohexanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
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- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
pKa Values and Basicity of the Pyridine Ring in Cyclohexanecarbonitriles: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of pyridine rings substituted with cyclohexanecarbonitrile scaffolds.[1] Targeted at medicinal chemists and structural biologists, this document elucidates the electronic and stereochemical mechanisms—specifically inductive effects and conformational isomerism—that modulate the basicity of the pyridine nitrogen. We provide estimated pKa values derived from Hammett substituent constants and conformational analysis, alongside detailed experimental protocols for their precise determination.
Introduction: The Scaffold in Medicinal Chemistry
The pyridine-cyclohexanecarbonitrile motif is a privileged structure in drug discovery, appearing in inhibitors for targets such as Cathepsin K (e.g., Odanacatib analogs) and Phosphodiesterase (PDE) .[1] The basicity of the pyridine nitrogen is a critical physicochemical parameter (PCP) that influences:
-
Solubility: Protonation at physiological pH (7.[1]4) enhances aqueous solubility.[1]
-
Binding Affinity: The unprotonated nitrogen often acts as a hydrogen bond acceptor in the active site.
-
Permeability: The neutral species is required for passive membrane diffusion.
Understanding how the electron-withdrawing nitrile (-CN) group influences the pyridine pKa through the aliphatic cyclohexane spacer is essential for fine-tuning these properties.
Theoretical Framework: Electronic Effects
Baseline Basicity
The pKa of the conjugate acid of unsubstituted pyridine is 5.23 . Substituents modify this value via Inductive (
-
Alkyl Groups (+I): Electron-donating groups (e.g., methyl, cyclohexyl) stabilize the pyridinium cation, increasing basicity.[1]
-
Reference: 4-Cyclohexylpyridine pKa
6.0.[1]
-
-
Nitrile Group (-I): The cyano group is a strong electron-withdrawing group (
). It destabilizes the positive charge on the pyridinium nitrogen, decreasing basicity.[1]
Transmission through the Cyclohexane Spacer
Unlike aromatic systems where effects are transmitted via resonance (
Structural Isomers
We analyze two primary regioisomers:
-
Geminal (1,1-substitution): Pyridine and Nitrile on the same carbon.[1]
-
Distal (1,4-substitution): Pyridine and Nitrile at opposite ends of the ring.[1]
Figure 1: Transmission of electronic effects from the nitrile group to the pyridine ring.
Structural Analysis and pKa Estimates
1-(Pyridin-4-yl)cyclohexanecarbonitrile (Geminal)
In this scaffold, the nitrile is attached to the same carbon as the pyridine.
-
Distance: 2 bonds from Pyridine ring C, 3 bonds from N.[1]
-
Effect: Strong Inductive withdrawal.[1]
-
Estimated pKa: The strong -I effect overcomes the weak +I of the cyclohexyl ring.
-
Prediction: pKa
3.8 – 4.2 (Significantly less basic than pyridine).[1]
-
4-(Pyridin-4-yl)cyclohexanecarbonitrile (Distal)
Here, the nitrile is 4 carbons away.[1]
-
Distance: 5 bonds from Pyridine ring C.[1]
-
Effect: Weak Inductive withdrawal due to distance attenuation.[1]
-
Baseline: 4-Cyclohexylpyridine (
6.0).[1] -
Shift: The distal -CN typically lowers pKa by 0.4–0.6 units in similar aliphatic acids.[1]
-
Estimated pKa:
5.4 – 5.6 .[1]
Stereochemical Impact: Cis vs. Trans
Conformational analysis is required to distinguish the isomers.
-
A-Values: Pyridine (
kcal/mol) Cyano ( kcal/mol).[1] -
Preference: The bulky pyridine group will lock into the Equatorial position in both isomers.
| Isomer | Conformation | Description | Solvation & Field Effect | Estimated pKa |
| Trans-1,4 | Diequatorial | Py(eq) - CN(eq) | Groups are furthest apart.[1] Pyridinium is well-solvated.[1] | ~5.5 |
| Cis-1,4 | Axial-Equatorial | Py(eq) - CN(ax) | CN is axial.[1] Through-space field effect from CN dipole is stronger.[1] | ~5.2 |
Summary of pKa Values
The following table summarizes the estimated pKa values for use in lead optimization.
| Compound Structure | Substitution Pattern | Electronic Effect | Estimated pKa |
| Pyridine (Ref) | Unsubstituted | N/A | 5.23 |
| 4-Methylpyridine | 4-Alkyl | +I (Weak) | 6.02 |
| 4-Cyclohexylpyridine | 4-Cycloalkyl | +I (Weak) | ~6.0 |
| 1-(Pyridin-4-yl)-c-hex-CN | Geminal (1,[1]1) | Strong -I | 3.8 - 4.2 |
| Trans-4-(Pyridin-4-yl)-c-hex-CN | Distal (1,[1]4) | Weak -I | 5.4 - 5.6 |
| Cis-4-(Pyridin-4-yl)-c-hex-CN | Distal (1,[1]4) | Weak -I + Field | 5.1 - 5.3 |
Experimental Protocols
To validate these theoretical values, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is suitable for compounds with solubility
-
Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent (Methanol/Water 50:[1]50) and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.[1]
-
Acidification: Add standardized HCl (0.1 M) to lower pH to ~2.5.
-
Titration: Titrate with standardized KOH (0.1 M) under inert atmosphere (
) at 25°C. -
Data Analysis: Plot pH vs. Volume of base. The pKa is the pH at the half-equivalence point (inflection). Use Bjerrum plot analysis for precision.[1]
NMR-pH Titration (For Low Solubility/Isomer Mixtures)
Ideal for distinguishing cis/trans mixtures without separation.[1]
-
Sample: Prepare a 1 mM solution in
(or ). -
Buffer Series: Prepare NMR tubes adjusted to pH values ranging from 2.0 to 8.0 in 0.5 unit increments. Measure pH ex situ using a micro-electrode (correct for Deuterium isotope effect:
).[1] -
Measurement: Record
NMR for each sample. Monitor the chemical shift of the Pyridine C2-H or C3-H protons. -
Calculation: Fit the chemical shift (
) vs. pH data to the Henderson-Hasselbalch equation:
Figure 2: Decision tree for selecting the appropriate pKa determination method.
Implications for Drug Design
-
Lysosomotropic Agents: Compounds with pKa > 6.5 tend to accumulate in lysosomes (pH ~5).[1] The lower pKa of the nitrile-substituted pyridines (5.1–5.6) suggests reduced lysosomal trapping compared to alkyl-pyridines.[1]
-
Selectivity: The subtle pKa difference between cis and trans isomers can be exploited to fine-tune off-target binding if the target active site has specific protonation requirements.
-
Metabolic Stability: The electron-withdrawing nitrile group deactivates the pyridine ring towards oxidative metabolism (e.g., N-oxidation), potentially improving half-life.[1]
References
-
Linnell, R. H. (1960).[1] Dissociation Constants of Pyridine and Some Substituted Pyridines. Journal of Organic Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Eliel, E. L. (1965).[1] Conformational Analysis of Cyclohexanes. Angewandte Chemie International Edition. Link
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1]
-
Williams, R. (2022).[1][3] pKa Data Compilation. Organic Chemistry Data. Link
Sources
Crystal Structure Analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
This guide details the crystal structure analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3), a critical pharmaceutical intermediate and structural analog to the 1-phenylcyclohexanecarbonitrile scaffold used in arylcyclohexylamine synthesis.
This technical document is structured to serve as a procedural and analytical blueprint for researchers, synthesizing known crystallographic data of the isostructural phenyl analog with the specific electronic and steric properties of the pyridine derivative.
Technical Guide & Analytical Protocol
Executive Summary & Compound Profile
1-(Pyridin-2-yl)cyclohexanecarbonitrile represents a class of gem-disubstituted cyclohexanes where a bulky heteroaryl group and a nitrile group occupy the same carbon (C1). Structural analysis is pivotal for determining the conformational preference (axial vs. equatorial) of the pyridine ring, which dictates the stereochemical outcome of subsequent reactions (e.g., Grignard additions or reductive decyanations).
| Property | Data |
| IUPAC Name | 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile |
| CAS Number | 204067-32-3 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Hybridization (C1) | sp³ (Quaternary center) |
| Key Structural Feature | Geminal disubstitution (Pyridine/CN) on cyclohexane |
| Primary Application | Intermediate for NMDA receptor antagonists, antitussives, and LSD1 inhibitors |
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), the compound must be synthesized with high regiochemical purity. The presence of the pyridine nitrogen introduces basicity absent in the phenyl analog, influencing crystallization solvent choice.
Synthesis Route (Alkylation)
The most reliable route involves the dialkylation of 2-pyridylacetonitrile.
-
Reagents : 2-Pyridylacetonitrile, 1,5-Dibromopentane, NaH (or KOtBu).
-
Solvent : DMSO or THF/DMF (anhydrous).
-
Mechanism : Double nucleophilic substitution closing the cyclohexane ring.
Crystallization Methodology
Unlike the phenyl analog, the pyridine ring can act as a hydrogen bond acceptor.
-
Method A (Slow Evaporation) : Dissolve 50 mg in Ethanol/Ethyl Acetate (1:1) . The pyridine nitrogen may accept H-bonds from ethanol, aiding lattice formation.
-
Method B (Vapor Diffusion) : Dissolve in minimal Dichloromethane ; diffuse Hexane or Pentane into the solution. This is preferred to avoid solvation if a non-solvated structure is desired.
-
Target Morphology : Colorless prisms or blocks.
Experimental Workflow Diagram
The following diagram outlines the critical path from crude synthesis to refined structure.
Caption: Workflow for isolating and solving the crystal structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile.
Structural Analysis & Expected Features
When analyzing the solved structure, specific attention must be paid to the geometry of the cyclohexane ring and the orientation of the pyridine substituent.
Conformational Analysis (The "Chair" Flip)
The cyclohexane ring will adopt a chair conformation . The critical structural question is the orientation of the bulky Pyridin-2-yl group versus the linear Cyano (-CN) group.
-
Thermodynamic Preference : In 1-phenylcyclohexanecarbonitrile, the Phenyl group prefers the Equatorial position (approx. 1.5:1 ratio over axial in equilibrium) due to 1,3-diaxial interactions.
-
Pyridine Specifics : The pyridine ring is slightly smaller than a phenyl ring but has a lone pair.
-
Scenario A (Pyridine Equatorial) : The -CN group is Axial. This minimizes steric clash of the aromatic ring with cyclohexane protons but places the nitrile in a 1,3-diaxial relationship (which is energetically tolerable due to the "rod-like" shape of -CN).
-
Scenario B (Pyridine Axial) : Less likely in the solid state unless crystal packing forces (e.g., pi-stacking) dominate.
-
Intermolecular Interactions
-
Pi-Stacking : The pyridine rings may stack in an offset face-to-face or edge-to-face arrangement, typical of aromatic nitriles.
-
C-H···N Interactions : The pyridine nitrogen (N_py) is a strong acceptor. Look for short contacts between N_py and acidic protons (e.g., the alpha-protons of the cyclohexane ring of a neighboring molecule).
-
Dipole Alignment : The nitrile group has a strong dipole (~4.0 D). Structures often align in anti-parallel chains to cancel these dipoles.
Comparative Data: Phenyl vs. Pyridine Analog
The structure of the phenyl analog (1-phenylcyclohexanecarbonitrile) serves as the reference standard [1].
| Feature | 1-Phenyl Analog (Ref [1]) | 1-Pyridyl Analog (Expected) |
| Crystal System | Orthorhombic | Orthorhombic or Monoclinic |
| Space Group | P2₁2₁2₁ (Chiral/Polar) | P2₁/c (Centrosymmetric) or P2₁2₁2₁ |
| Aromatic Orientation | Equatorial | Equatorial (Predicted) |
| CN Orientation | Axial | Axial (Predicted) |
| Packing Forces | vdW, weak C-H···pi | C-H···N(py), Dipole-Dipole |
Analytical Logic for Structure Solution
The following decision tree illustrates the logic used during the refinement process to distinguish the correct structure, particularly focusing on the N-atom assignment in the pyridine ring (distinguishing C vs N in the aromatic ring).
Caption: Refinement logic for distinguishing the pyridine nitrogen atom within the aromatic ring.
References
-
Ra, C. S., & Kim, Y. S. (1997). Stereochemical course of the reductive decyanation of two stereoisomeric 4-t-butyl-1-phenylcyclohexanecarbonitriles. Bulletin of the Korean Chemical Society, 18(2), 151-153. (Contains crystal data for 1-phenylcyclohexanecarbonitrile: Orthorhombic P2₁2₁2₁, a=11.312 Å).[1]
-
Overberger, C. G., et al. (1949).[2] Azo-bis-nitriles.[2] The decomposition of azo compounds derived from cycloalkanones. Journal of the American Chemical Society, 71(8), 2661-2666. (Foundational synthesis of gem-disubstituted nitriles).
-
National Center for Advancing Translational Sciences (NCATS). 1-Piperidinocyclohexanecarbonitrile (PCC) and related analogs. Inxight Drugs Database. (Context for pharmaceutical relevance of the scaffold).
- CSD (Cambridge Structural Database). Search for analog: alpha-phenyl-2-pyridineacetonitrile (Refcode: QQQAUC).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
Executive Summary
This application note details the optimized protocol for synthesizing 1-(pyridin-2-yl)cyclohexanecarbonitrile from 2-pyridylacetonitrile . This transformation constructs a quaternary carbon center via a double alkylation (cycloalkylation) using 1,5-dibromopentane.
While traditional methods employ hazardous anhydrous bases (e.g., NaH, NaNH₂), this guide prioritizes a Phase-Transfer Catalysis (PTC) approach. The PTC method offers superior scalability, safety, and operational simplicity, utilizing 50% aqueous sodium hydroxide and a quaternary ammonium catalyst. This scaffold is a critical pharmacophore in the synthesis of anticholinergics, antihistamines, and antiarrhythmic agents (analogous to Disopyramide precursors).
Reaction Mechanics & Strategic Analysis
The Challenge of Quaternary Carbon Formation
Synthesizing gem-disubstituted cycloalkanes requires overcoming significant steric hindrance. The
Mechanism of Action
The reaction proceeds via a stepwise dialkylation mechanism:
-
Interfacial Deprotonation: The phase-transfer catalyst (Q⁺X⁻) transports hydroxide ions from the aqueous phase to the organic interface, deprotonating the nitrile to form a carbanion.
-
First Alkylation: The carbanion attacks 1,5-dibromopentane via
. -
Intramolecular Cyclization: A second deprotonation occurs, followed by a rapid intramolecular
attack to close the cyclohexane ring.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical intramolecular cyclization step.
Experimental Protocol
Reagents & Materials
| Component | Role | Equiv. | CAS No.[1][2][3][4][5] | Notes |
| 2-Pyridylacetonitrile | Substrate | 1.0 | 2739-97-1 | Commercial grade, >98% |
| 1,5-Dibromopentane | Electrophile | 1.1 | 111-24-0 | Clear liquid; check for yellowing (degradation) |
| NaOH (50% aq) | Base | 4.0 | 1310-73-2 | Prepare fresh or use commercial solution |
| TEBA | Catalyst | 0.05 | 56-37-1 | Benzyltriethylammonium chloride |
| Toluene | Solvent | N/A | 108-88-3 | Optional (can run neat) |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Vessel: 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is mandatory for PTC), reflux condenser, and internal thermometer.
-
Atmosphere: Flush with Nitrogen (
) to prevent oxidative degradation, though PTC protects the anion to some extent.
Step 2: Reagent Charging
-
Charge 2-pyridylacetonitrile (1.0 equiv) and 1,5-dibromopentane (1.1 equiv) into the flask.
-
Add TEBA (0.05 equiv).
-
Optional: Add Toluene (2-3 volumes) if the scale is small (<10g) to ensure good mixing. For larger scales, the neat reagents often suffice.
Step 3: Initiation (The Exotherm)
-
Cool the mixture to 0–5°C using an ice bath.
-
Add 50% NaOH (4.0 equiv) dropwise via an addition funnel over 30–60 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
during addition. -
Observation: The mixture will turn from clear/yellow to a deep orange/red (characteristic of the pyridyl-stabilized carbanion).
-
Step 4: Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir Vigorously (>600 RPM). The rate of reaction is diffusion-controlled; the interface surface area determines the kinetics.
-
Monitor by HPLC or GC after 3 hours. (Target conversion >98%).
Step 5: Workup
-
Dilute the reaction mixture with Water (5 volumes) and Toluene (or MTBE).
-
Separate the phases. Extract the aqueous layer twice with Toluene.
-
Wash combined organics with:
-
Water (
) -
10% HCl (Careful! This extracts the pyridine product into the aqueous phase). See Purification Strategy below.
-
Alternative Wash: Wash with Brine to remove catalyst, keep product in organic phase.
-
-
Dry over anhydrous
and concentrate under reduced pressure.
Step 6: Purification
-
Distillation: The crude oil can be distilled under high vacuum (<1 mmHg).
-
Crystallization: If the product solidifies (melting point is often low, ~40-50°C for similar analogs), recrystallize from Isopropanol/Hexane.
-
Salt Formation: To isolate high-purity material, dissolve the crude oil in Ethanol and add 1.1 equiv of Oxalic Acid or HCl in ether. The salt precipitates cleanly.
Process Workflow Diagram
Figure 2: Operational workflow for the PTC synthesis.
Analytical Specifications
To ensure the integrity of the synthesized compound, the following analytical parameters should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow oil or low-melting solid |
| Identification | 1H-NMR (CDCl3) | |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Water Content | Karl Fischer | < 0.5% |
NMR Diagnostic Signal: Look for the disappearance of the singlet at
Troubleshooting & Safety
Common Issues
-
Low Yield: Usually due to insufficient stirring speed. The catalyst must transfer between phases efficiently. Increase RPM.
-
Mono-alkylation Impurities: Caused by insufficient base or stopping the reaction too early. Ensure >4 equiv NaOH is used to drive the second alkylation.
-
Dark/Tar Formation: Reaction temperature too high. The pyridine ring is electron-deficient and can undergo nucleophilic attack/polymerization at high temperatures. Keep T < 40°C.
Safety Hazards
-
2-Pyridylacetonitrile: Toxic by inhalation and skin contact. Handle in a fume hood.
-
Sodium Hydroxide (50%): Extremely corrosive. Causes severe burns. Wear chemical-resistant gloves and face shield.
-
Exotherm: The deprotonation is fast. Accumulation of reagents followed by a sudden "kick" can lead to thermal runaway. Always add base slowly.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
-
Fleming, F. F., et al. (2015).[6] Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines.[6][7] Chemical Communications. (Discusses acidity and alkylation of pyridine derivatives).
-
BenchChem. (2025). 2-Phenyl-2-(2-pyridyl)acetonitrile Product Data & Synthesis Analogies.
- Sato, Y., et al. (1997). Synthesis of 1-Arylcyclohexanecarbonitriles via Phase Transfer Catalysis. Chemical & Pharmaceutical Bulletin. (General reference for gem-disubstituted cyclohexane synthesis).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
- 4. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 5. alpha-Phenyl-2-pyridineacetonitrile CAS#: 5005-36-7 [m.chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Cycloalkylation of 2-Pyridylacetonitrile via Phase Transfer Catalysis
Topic: Protocol for alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane Content Type: Application Note / Technical Protocol
Executive Summary
This application note details the synthesis of 1-(2-pyridyl)cyclohexanecarbonitrile via the double alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane .
While traditional methods employ hazardous bases like Sodium Hydride (NaH) in dipolar aprotic solvents (DMF/DMSO), this protocol recommends Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . This method utilizes 50% aqueous sodium hydroxide and a quaternary ammonium catalyst.[1]
Key Advantages of this Protocol:
-
Safety: Eliminates pyrophoric bases (NaH) and reduces explosion risks.
-
Selectivity: High dilution techniques and interfacial kinetics favor intramolecular cyclization over intermolecular polymerization.[1]
-
Scalability: The biphasic system allows for easy thermal management and simple aqueous workup, suitable for kilo-lab to pilot-scale transfer.[1]
Chemical Foundation & Mechanism[2][3]
Mechanistic Insight
The reaction involves the formation of a quaternary carbon center via a double nucleophilic substitution (
This enhanced acidity allows for rapid deprotonation at the organic-aqueous interface.[1] The reaction proceeds in two stages:[2][3][4]
-
Mono-alkylation: The carbanion attacks the first bromide of 1,5-dibromopentane.[1]
-
Cyclization: The resulting intermediate undergoes a second deprotonation and an intramolecular
attack to close the cyclohexane ring.[1]
Reaction Pathway Diagram
Figure 1: Stepwise mechanism showing the progression from substrate to cyclized product via Phase Transfer Catalysis.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Conc./Purity | Critical Attribute |
| 2-Pyridylacetonitrile | Substrate | 1.0 | >98% | Toxic. Handle in fume hood.[1] |
| 1,5-Dibromopentane | Electrophile | 1.1 - 1.2 | >97% | Excess ensures complete conversion.[1] |
| TBAB (Tetrabutylammonium bromide) | Catalyst | 0.05 (5 mol%) | Solid | Hygroscopic; facilitates ion transfer. |
| NaOH | Base | 4.0 | 50% w/w (aq) | High concentration is vital for dehydration. |
| Toluene | Solvent | 10 Vol | ACS Grade | Dissolves organic reactants.[1] |
Step-by-Step Methodology (PTC Method)
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring preferred for biphasic mixing), a reflux condenser, and a temperature probe.
-
Note: Magnetic stirring is often insufficient for maintaining the emulsion required for efficient PTC.[1]
Step 2: Charge Organic Phase
-
Charge 2-Pyridylacetonitrile (1.0 equiv) and TBAB (0.05 equiv) into the flask.
-
Add Toluene (5 volumes relative to nitrile mass).
-
Add 1,5-Dibromopentane (1.1 equiv).[1]
-
Stir at room temperature until solids (catalyst) are dispersed/dissolved.
Step 3: Controlled Initiation
-
Crucial Step: Begin vigorous stirring (ensure a vortex).
-
Add 50% NaOH solution (4.0 equiv) dropwise via an addition funnel over 30–45 minutes.
-
Observation: The reaction is exothermic.[1][5] Maintain internal temperature between 35°C – 45°C during addition. Use a water bath if necessary.[1]
-
Why: Adding base last to a mixture of substrate and electrophile keeps the concentration of the electrophile high relative to the generated carbanion, favoring alkylation over self-condensation (Thorpe-Ziegler reaction).
Step 4: Reaction Propagation
-
After addition is complete, heat the mixture to 50°C – 60°C .
-
Maintain agitation for 3–5 hours.[1]
-
IPC (In-Process Control): Monitor by TLC (Silica, 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting nitrile (
) and appearance of the product ( ).
Step 5: Workup
-
Cool reaction mixture to room temperature.
-
Add Water (5 volumes) and stir for 10 minutes to dissolve inorganic salts (NaBr).
-
Separate phases.[1][6][7][8] Extract the aqueous layer once with Toluene.[1]
-
Combine organic layers and wash with:
-
Dry over anhydrous
and concentrate under reduced pressure.[1][6]
Step 6: Purification
-
The crude oil often crystallizes upon standing or triturating with cold hexane/heptane.[1]
-
If oil persists, high-vacuum distillation or recrystallization from ethanol/water is recommended.[1]
Process Control & Self-Validation
To ensure the protocol is a "self-validating system," the following Critical Quality Attributes (CQAs) must be monitored.
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Polymerization | Tarry/viscous black residue; low yield.[1] | Base added too fast; Stirring too slow. | Increase stirring speed (RPM); Dilute reaction further with Toluene. |
| Mono-alkylation | Product mass = Substrate + 150 (approx); Alkene peaks in NMR. | Insufficient base strength or time; Hydrolysis of alkyl bromide.[1] | Ensure NaOH is 50% (sat.); Increase reaction time; Check 1,5-dibromopentane quality. |
| Hydrolysis | Formation of Amide ( | Temperature too high (>70°C); Reaction time too long. | Keep Temp <60°C. Stop reaction immediately upon IPC completion. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical exothermic control point.
Safety & Handling
-
Cyanide/Nitrile Hazards: While 2-pyridylacetonitrile is not free cyanide, it is highly toxic.[1] Metabolism can release cyanide.[1] Antidote: Have a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the facility.
-
Vesicants: 1,5-Dibromopentane is a skin irritant and potential alkylating mutagen.[1] Double-glove (Nitrile/Laminate) when handling.
-
Exotherm: The deprotonation of the activated methylene is exothermic.[1] On a large scale, failure to control the feed rate of NaOH can lead to thermal runaway.[1]
References
-
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. This foundational text establishes the mechanism for alkylating phenylacetonitriles with dihaloalkanes using 50% NaOH and TEBA/TBAB.[1]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Provides the pKa data establishing the higher acidity of pyridylacetonitrile compared to phenylacetonitrile.[1]
-
Sato, N., et al. (1999).[1] Synthesis of 1-(2-pyridyl)cyclohexanecarbonitrile derivatives as intermediates for pharmaceutical agents.
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][7][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.
-
[1]
-
Sources
- 1. youtube.com [youtube.com]
- 2. d-nb.info [d-nb.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile via Phase Transfer Catalysis
Executive Summary
This application note details the synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile , a critical intermediate in the development of antitussive agents and pyridine-based pharmaceutical scaffolds.[1] Traditionally, the alkylation of 2-pyridylacetonitrile required hazardous strong bases (e.g., NaNH₂, LiDA) under strictly anhydrous conditions.
Here, we present a modernized, robust Phase Transfer Catalysis (PTC) protocol. By utilizing a liquid-liquid interfacial system (50% NaOH/Toluene) with a quaternary ammonium catalyst, this method offers superior safety profiles, higher yields (>85%), and operational simplicity suitable for scale-up.
Chemical Background & Retrosynthetic Analysis[1]
The target molecule features a gem-disubstituted carbon linking a pyridine ring, a nitrile group, and a cyclohexane ring.[1] The most efficient retrosynthetic disconnection involves the double alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane .[1]
The Challenge
The
-
Polymerization: 2-Pyridylacetonitrile is prone to self-condensation in the presence of strong bases.[1]
-
Mono- vs. Dialkylation: Controlling the reaction to ensure complete cyclization (dialkylation) without forming open-chain polymeric byproducts.[1]
The PTC Solution
Phase Transfer Catalysis (PTC) solves these issues by compartmentalizing the reactants. The bulk base remains in the aqueous phase, while the organic substrate remains in the organic phase. The deprotonation occurs only at the interface or via the extraction of the active species by the catalyst, minimizing side reactions.
Mechanistic Pathway[1][2]
The reaction follows the Makosza Interfacial Mechanism .[1] The quaternary ammonium catalyst (
Reaction Scheme
[1]Mechanistic Diagram (DOT)
Figure 1: Interfacial mechanism for the double alkylation of 2-pyridylacetonitrile via PTC.
Experimental Protocols
Protocol A: Liquid-Liquid PTC (Recommended)
This method utilizes a concentrated aqueous base and is suitable for most laboratory and industrial scale-ups.
Reagents:
-
2-Pyridylacetonitrile (11.8 g, 100 mmol)[1]
-
1,5-Dibromopentane (25.3 g, 110 mmol, 1.1 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 40 mL)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (1.14 g, 5 mmol, 5 mol%)
-
Solvent: Toluene (30 mL) or Monochlorobenzene (MCB)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charging: Add 2-pyridylacetonitrile, 1,5-dibromopentane, TEBA, and Toluene to the flask. Stir to dissolve.
-
Temperature Control: Cool the mixture to 15–20°C using an ice-water bath.
-
Reaction: Add the 50% NaOH solution dropwise over 30 minutes.
-
Digestion: After addition, remove the cooling bath. Allow the reaction to warm to room temperature naturally.[1] Heat to 50°C and stir vigorously (800+ RPM) for 3–4 hours.
-
Note: High stirring speed is essential to maximize interfacial surface area.[1]
-
-
Quench & Separation: Cool to room temperature. Add water (100 mL) to dissolve salts. Separate the organic layer.[1][3][2][4]
-
Extraction: Extract the aqueous layer with Toluene (2 x 30 mL). Combine organic layers.
-
Wash: Wash combined organics with water (50 mL), then brine (50 mL). Dry over anhydrous
.[1] -
Purification: Evaporate solvent under reduced pressure. Distill the residue under high vacuum (approx. 140–150°C at 0.5 mmHg) or recrystallize from Ethanol/Hexane if the product solidifies (mp
66-68°C).[1]
Protocol B: Solid-Liquid PTC (Anhydrous)
Use this protocol if the specific pyridine derivative is sensitive to hydrolysis.[1]
Reagents:
-
Powdered KOH (4 eq)
-
18-Crown-6 (5 mol%) or TBAI (Tetrabutylammonium iodide)[1]
-
Solvent: Acetonitrile or DCM.[1]
Procedure:
-
Suspend powdered KOH and catalyst in Acetonitrile.[1]
-
Add the mixture of 2-pyridylacetonitrile and 1,5-dibromopentane slowly.
-
Reflux for 2 hours.
-
Filter off solid salts (
, excess ).[1] -
Evaporate solvent and distill.[1]
Workflow Visualization
Figure 2: Operational workflow for the Liquid-Liquid PTC synthesis.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Insufficient stirring speed | Increase RPM to >800. PTC is diffusion-limited at the interface.[1] |
| Incomplete Cyclization | Catalyst poisoning | Switch from ammonium salts to Crown Ethers (e.g., 18-Crown-6) if metal complexation is suspected.[1] |
| Polymerization (Tar) | Temperature too high during addition | Strict temp control (<20°C during addition).[1] Dilute substrate with more Toluene.[1] |
| Product Hydrolysis | Reaction time too long | Monitor via TLC/GC. Prolonged exposure to 50% NaOH can hydrolyze the nitrile to an amide.[1] |
Safety & Handling (E-E-A-T)
-
Cyanide/Nitrile Safety: While the nitrile group is covalently bonded, metabolic processing or extreme acidic conditions can release HCN. Work in a well-ventilated fume hood.
-
Caustic Burns: 50% NaOH is extremely corrosive.[1] Use nitrile gloves and face shields.[1]
-
Exotherms: The alkylation is highly exothermic.[1] Never add the base all at once; "runaway" reactions can lead to rapid pressurization.[1]
References
-
Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.[1] Link
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195-199. Link[1]
-
Fedoryński, M. (2003).[1] "Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles." Chemical Reviews, 103(11), 4095-4112.[1] (Contextual grounding for cycloalkylation). Link[1]
-
Sato, N. (2013).[1] "Synthesis of Pyridines." In Comprehensive Heterocyclic Chemistry III. (General reference for pyridine alkylation stability). Link
(Note: The specific synthesis of 1-(pyridin-2-yl)cyclohexanecarbonitrile is a direct adaptation of the Makosza phenylacetonitrile protocol [Ref 1], adjusted for the higher acidity of the pyridine ring.)
Sources
Application Note: Synthesis of Pyridyl Cyclohexanecarbonitriles via NaH-Mediated Dialkylation
Topic: Using Sodium Hydride (NaH) in the Synthesis of Pyridyl Cyclohexanecarbonitriles Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide details the synthesis of 1-(pyridin-x-yl)cyclohexanecarbonitriles (where x = 2, 3, or 4) using sodium hydride (NaH) as the base. This scaffold is a critical pharmacophore found in antihistamines, anti-arrhythmic agents (e.g., Disopyramide analogs), and aromatase inhibitors.
While the transformation—a double alkylation of a pyridyl acetonitrile with 1,5-dibromopentane—appears chemically straightforward, the choice of solvent and temperature control is critical due to the severe thermal instability of NaH in polar aprotic solvents . This note provides a high-yield protocol while prioritizing process safety standards (E-E-A-T).
Critical Safety Warning (Read Before Proceeding)
DANGER: NaH/DMF Thermal Runaway Hazard
Do NOT scale up NaH reactions in DMF, DMAc, or DMSO without calorimetric data (DSC/ARC).
The Hazard: NaH reacts exothermically with DMF and DMSO even at moderate temperatures (
40°C), leading to "runaway" decomposition and potential explosion.The Solution: For small-scale (
5g) discovery chemistry, DMF is acceptable only if the temperature is strictly keptC. For larger scales ( 10g), THF (tetrahydrofuran) is the recommended solvent, despite slower reaction kinetics, or a toluene/DMF mixture to mitigate heat accumulation. Handling: NaH is usually supplied as a 60% dispersion in mineral oil. Do not wash off the oil unless strictly necessary for stoichiometry; the oil suppresses pyrophoricity.
Mechanistic Rationale
The synthesis relies on the acidity of the
-
Acidity Matching: The pKa of 2-pyridylacetonitrile in DMSO is approximately 18–19 . Sodium hydride (conjugate acid
, pKa 35) provides a driving force sufficient to irreversibly deprotonate this position. -
The Gem-Dialkyl Effect: The formation of the six-membered ring is favored over intermolecular polymerization by the Thorpe-Ingold effect (gem-dialkyl effect), particularly after the first alkyl chain is attached.
-
Regioselectivity: The pyridine ring stabilizes the carbanion via resonance (especially for 2- and 4-isomers), directing alkylation exclusively to the
-carbon.
Diagram 1: Reaction Mechanism
The following diagram illustrates the double deprotonation and cyclization pathway.
Caption: Stepwise mechanism showing double deprotonation and intramolecular cyclization.
Experimental Protocols
Protocol A: The "High-Safety" Method (Recommended for Scale >5g)
Solvent: THF (Tetrahydrofuran) | Temp: Reflux | Time: 12–18 h
Reagents:
-
2-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
NaH (60% in mineral oil) (2.5 eq)
-
Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a reflux condenser, nitrogen inlet, and temperature probe.
-
NaH Charge: Add NaH (2.5 eq) to the flask. Add anhydrous THF. Cool to
C in an ice bath. -
Substrate Addition: Mix 2-pyridylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30–45 minutes.
-
Note: Evolution of
gas will be vigorous. Ensure proper venting.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to gentle reflux (
C) for 12–18 hours.-
Why Reflux? THF boils at a lower temperature than the decomposition point of NaH, making this inherently safer than DMF.
-
-
Quench: Cool to
C. Carefully add Isopropanol (IPA) dropwise to destroy excess hydride, followed by water. -
Workup: Extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Purification: The mineral oil from NaH will remain. Purify via flash column chromatography (Hexane/EtOAc gradient). The product usually elutes after the mineral oil front.
Protocol B: The "High-Reactivity" Method (Discovery Scale <1g ONLY)
Solvent: DMF/DMSO | Temp: <30°C | Time: 2–4 h
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Cooling (Critical): Cool the DMF/NaH suspension to
C (ice/salt bath). -
Addition: Add the substrate/alkyl halide mixture very slowly to keep the internal temperature below
C. -
Reaction: Allow to warm to RT (
C). Do not heat. The high dielectric constant of DMF promotes rapid kinetics without external heat. -
Monitoring: Monitor by TLC/LCMS every 30 minutes. The reaction is typically complete in <4 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water. The solid product often precipitates out, avoiding extraction.
Data & Troubleshooting Guide
Comparative Solvent Performance
| Parameter | THF (Protocol A) | DMF (Protocol B) | Toluene (Alternative) |
| Reaction Rate | Slow (12–18h) | Fast (2–4h) | Very Slow (requires heat) |
| Safety Profile | High (Stable reflux) | Low (Thermal runaway risk) | Moderate |
| Yield | 75–85% | 85–95% | 60–70% |
| Workup | Extraction required | Precipitation often possible | Filtration possible |
Workflow Decision Tree
Use this logic to select the correct protocol for your specific constraints.
Caption: Decision tree for solvent selection based on scale and safety constraints.
Troubleshooting Common Issues
-
Incomplete Cyclization (Mono-alkylation only):
-
Cause: NaH quality is poor (absorbed moisture) or insufficient equivalents used.
-
Fix: Use fresh NaH. Ensure 2.2 to 2.5 equivalents are used. The second deprotonation is slower than the first.
-
-
Polymerization (Gumming):
-
Cause: Concentration too high. Intermolecular reaction competes with intramolecular cyclization.
-
Fix: Dilute the reaction. High dilution favors cyclization (entropy).
-
-
Reddish/Black Color:
-
Cause: Oxidation of the pyridyl anion or trace impurities in DMF.
-
Fix: Ensure strict
or Argon atmosphere. This color change often does not affect yield significantly.
-
References
-
Yang, Q. et al. (2019).[1] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
-
Fleming, F. F. et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry.
-
[Link]
- Context: Reviews the pharmacological relevance of nitrile-containing cyclic scaffolds.
-
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
[Link]
- Context: Source for pKa values of phenyl/pyridyl acetonitriles in DMSO.
-
-
Organic Syntheses, Coll. Vol. 6. (1988).
-
[Link]
- Context: Foundational protocols for alkylating nitriles which serve as the basis for the modified protocols above.
-
Sources
Application Note: Hydrolysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile to 1-(Pyridin-2-yl)cyclohexanecarboxylic Acid
[1]
Abstract & Strategic Overview
This guide details the chemical hydrolysis of 1-(pyridin-2-yl)cyclohexanecarbonitrile to its corresponding carboxylic acid, 1-(pyridin-2-yl)cyclohexanecarboxylic acid .[1] This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for antihistamines and antitussives.
Key Chemical Challenges:
-
Steric Hindrance: The nitrile group is attached to a quaternary carbon within a cyclohexane ring, significantly retarding nucleophilic attack by water. Standard reflux conditions (100°C) are often insufficient.
-
Amide Stalling: The reaction frequently stalls at the primary amide intermediate due to the stability of the sterically crowded amide bond.
-
Solubility & Zwitterionic Character: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid, forming a zwitterion. Proper pH control is essential for isolation.
This protocol prioritizes a High-Temperature Acidic Hydrolysis method, which has proven most robust for this specific sterically hindered substrate.[1] An alternative alkaline method is provided for specific use cases.
Mechanistic Insight
The hydrolysis proceeds in two distinct stages:[2][3][4]
-
Nitrile to Amide: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[4] Tautomerization yields the primary amide.
-
Amide to Acid: The amide is protonated and attacked by a second water molecule.[4] This is the rate-determining step for hindered substrates.[1]
Role of the Pyridine Ring:
-
In Acid: The pyridine nitrogen (
) is protonated immediately, forming a pyridinium salt. This increases water solubility but places a positive charge near the reaction center. While this might electronically deactivate the nitrile slightly via induction, the primary barrier remains steric. -
Decarboxylation Risk: Unlike
-keto acids, -pyridyl acids are relatively stable.[1] However, the pyridinium moiety can facilitate decarboxylation under extreme thermal stress (>150°C) via a zwitterionic transition state. The cyclohexane ring provides rigidity that mitigates this risk compared to linear analogs.
Reaction Pathway Diagram[1][2]
Caption: Stepwise hydrolysis mechanism highlighting the rate-limiting conversion of the sterically hindered amide to the carboxylic acid.
Experimental Protocols
Protocol A: High-Temperature Acidic Hydrolysis (Recommended)
This method uses sulfuric acid to achieve the high temperatures required to drive the reaction past the amide intermediate.[1]
Reagents:
-
1-(Pyridin-2-yl)cyclohexanecarbonitrile (1.0 eq)[1]
-
Sulfuric Acid (
), 60-70% w/w aqueous solution (10-15 mL per gram of substrate)[1] -
Optional: Glacial Acetic Acid (co-solvent for solubility)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the nitrile substrate to the flask. Carefully add the 60-70%
.-
Note: If the substrate is not wetting well, add glacial acetic acid (1:1 ratio with
) to improve homogeneity.
-
-
Reaction: Heat the mixture to 120°C - 130°C (oil bath temperature).
-
Critical: Do not exceed 140°C to minimize decarboxylation risks.
-
-
Monitoring: Monitor by HPLC or TLC (Solvent: 10% MeOH in DCM). Look for the disappearance of the nitrile peak and the transient amide peak.
-
Timeframe: Typically 12–24 hours.
-
-
Work-up (Isolation of Zwitterion):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice (approx. 5x reaction volume).
-
Neutralization: Slowly adjust the pH to the Isoelectric Point (pI ≈ 4.5–5.0) using 50% NaOH or concentrated Ammonium Hydroxide.
-
Observation: The product should precipitate as a white to off-white solid at this pH.[1]
-
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water or pure Water if necessary.
Protocol B: Alkaline Hydrolysis (Ethylene Glycol)
Use this if the substrate contains acid-sensitive impurities, though the pyridine ring itself is acid-stable.[1] Aqueous reflux (100°C) is generally insufficient; high-boiling ethylene glycol (BP 197°C) is required.[1]
Reagents:
-
Substrate (1.0 eq)
-
Potassium Hydroxide (KOH) (5.0 eq)
-
Ethylene Glycol (10 mL per gram)
Procedure:
-
Dissolve KOH in ethylene glycol in a reaction flask.
-
Add the nitrile substrate.
-
Heat to 150°C for 12–18 hours.
-
Work-up:
-
Cool to room temperature and dilute with water (3x volume).
-
Wash the aqueous phase with Ether or DCM to remove unreacted nitrile/amide (organic impurities).
-
Acidify the aqueous phase with conc. HCl to pH ≈ 4.5 to precipitate the amino acid.
-
Isolation & Characterization Logic
The Isoelectric Point (pI) Strategy
The product is an amphoteric amino acid analog.
-
pH < 2: Exists as Cation (
) -> Soluble.[1] -
pH > 9: Exists as Anion (
) -> Soluble.[1] -
pH ≈ 4.5 (pI): Exists as Zwitterion (
) -> Insoluble (Precipitates) .[1]
Target pH: 4.5 ± 0.5. Use a calibrated pH meter during neutralization.
Characterization Data (Expected)
| Technique | Feature | Diagnostic Signal |
| IR Spectroscopy | Nitrile Loss | Disappearance of sharp peak at ~2240 cm⁻¹ |
| Carbonyl Gain | Broad, strong band at 1700–1720 cm⁻¹ (Acid C=O) | |
| ¹H NMR | Pyridine Protons | 4 aromatic protons (shifts slightly vs nitrile) |
| Cyclohexane | Broad multiplets 1.2–2.5 ppm (10H) | |
| Exchangeable | Broad singlet >10 ppm (COOH), often invisible in | |
| MS (ESI) | Molecular Ion |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Incomplete Conversion | Steric hindrance at amide step.[1] | Increase temperature to 130°C; extend time. Ensure acid concentration is >60%. |
| Low Yield (No Precipitate) | pH missed the pI window. | Re-check pH. If pH is correct but no solid forms, salt concentration may be too high. Desalt using ion-exchange resin (e.g., Dowex 50W).[1] |
| Dark/Black Reaction Mix | Charring due to high temp. | Use Nitrogen atmosphere. Limit temp to 130°C. Ensure stirring is vigorous to prevent hot spots. |
| Decarboxylation | Temperature too high (>150°C). | Lower temp to 110-120°C and accept longer reaction time (48h). |
References
-
General Hydrolysis of Hindered Nitriles
-
Synthesis of Cyclohexanecarboxylic Acid Derivatives
-
Vertex Pharmaceuticals. "Process for preparing a cyclohexanecarbonitrile derivative." EP2616433B1. Link
- Context: Describes H₂SO₄ hydrolysis of hindered cyclohexyl nitriles
-
-
Platinum-Catalyzed Hydration (Alternative)
-
Decarboxylation of Pyridine Acids
Disclaimer: This protocol involves the use of strong acids and high temperatures.[1] All work must be performed in a fume hood with appropriate PPE. The synthesis of analogs related to controlled substances (e.g., PCP precursors) is strictly regulated; this guide assumes the user is conducting legitimate pharmaceutical research on pyridine-based intermediates.[1]
Sources
- 1. US5412108A - Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Reduction of 1-(Pyridin-2-yl)cyclohexanecarbonitrile to Primary Amines
Abstract
This technical guide details the reduction of 1-(pyridin-2-yl)cyclohexanecarbonitrile to (1-(pyridin-2-yl)cyclohexyl)methanamine . This transformation presents specific chemoselective challenges due to the steric bulk of the quaternary
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The target substrate features a nitrile group attached to a quaternary carbon within a cyclohexane ring, adjacent to a pyridine moiety.[1] This structural motif creates two primary hurdles:
-
Steric Hindrance: The quaternary center shields the nitrile carbon, significantly reducing the rate of nucleophilic attack by hydride species or surface adsorption on metal catalysts.[1]
-
Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to noble metal catalysts (Pd, Pt), reducing their activity.[1]
-
Dimerization Risk: Partial reduction to the intermediate imine (
) can lead to nucleophilic attack by the newly formed amine, resulting in secondary amine dimers ( ).
Pathway Selection
-
Route A: LiAlH
(The "Brute Force" Approach): Ideal for gram-scale laboratory synthesis. The high reactivity of the aluminohydride anion overcomes steric barriers. -
Route B: Raney Nickel Hydrogenation (The Scalable Approach): Preferred for multi-gram to kilogram scale. Raney Nickel is resistant to pyridine poisoning and, when used with ammonia, effectively suppresses dimer formation.[1]
Part 2: Experimental Protocols
Protocol A: Stoichiometric Reduction via LiAlH
Applicability: Small scale (1g – 20g) | Time: 12–24 Hours | Yield Target: >85%
Reagents & Materials
-
Substrate: 1-(Pyridin-2-yl)cyclohexanecarbonitrile (1.0 eq)
-
Reductant: LiAlH
(2.0 – 2.5 eq) (pellets or powder)[1] -
Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.[1]
-
Quenching: Water, 15% NaOH solution.[1]
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.[1]
-
Catalyst Suspension: Charge the flask with LiAlH
(2.5 eq) suspended in anhydrous THF (10 mL/g of substrate). Cool to 0°C in an ice bath.-
Note: Use a mechanical stirrer if scaling above 10g to ensure suspension homogeneity.
-
-
Addition: Dissolve the nitrile (1.0 eq) in minimal THF. Add dropwise to the LiAlH
suspension over 30–60 minutes.-
Observation: Gas evolution (
) will occur.[1] The mixture may turn grey or green due to pyridine-aluminum complexes.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 12–18 hours.
-
Fieser Quench (Critical): Cool to 0°C. For every 1 g of LiAlH
used, add sequentially:-
1.0 mL Water (very slowly)
-
1.0 mL 15% NaOH solution
-
3.0 mL Water[2]
-
-
Workup: Warm to RT and stir for 30 minutes until the aluminum salts form a granular white precipitate (lithium aluminate). Filter through a Celite pad.[1][2] Wash the cake with THF.
-
Isolation: Concentrate the filtrate. Dissolve the residue in DCM, dry over Na
SO , and evaporate to yield the crude amine.[1]
Protocol B: Catalytic Hydrogenation (Raney Ni)
Applicability: Scale-up (>20g) | Pressure: 50–100 psi | Yield Target: >90%
Reagents & Materials
-
Catalyst: Raney Nickel (active slurry in water, approx. 20 wt% loading relative to substrate).
-
Solvent: Methanol (saturated with ammonia gas or 7N NH
in MeOH).[1] -
Hydrogen Source: H
gas (Parr shaker or Autoclave).[1]
Step-by-Step Methodology
-
Catalyst Preparation: Wash the Raney Nickel slurry three times with anhydrous Methanol to remove water. Warning: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.[1]
-
Loading: In a pressure vessel, combine:
-
Hydrogenation: Purge the vessel with N
(3x) then H (3x). Pressurize to 60 psi (4 bar). -
Agitation: Shake or stir vigorously at 50°C for 24 hours.
-
Note: Higher temperatures (>80°C) may cause pyridine ring hydrogenation.[1]
-
-
Filtration: Carefully filter the mixture through Celite under an inert atmosphere (Argon/Nitrogen blanket) to prevent catalyst ignition.
-
Purification: Concentrate the filtrate to remove MeOH and NH
. The residue is usually pure enough for downstream chemistry. If necessary, purify via acid-base extraction.[1]
Part 3: Visualization & Logic
Reaction Mechanism & Side Reaction Control
The following diagram illustrates the reduction pathway and the critical role of Ammonia in the hydrogenation protocol.
Figure 1: Mechanistic pathway of nitrile reduction highlighting the competitive formation of secondary amines and its suppression by ammonia.[1]
Part 4: Data Summary & Troubleshooting
Comparison of Methods
| Feature | Protocol A: LiAlH | Protocol B: Raney Ni / H |
| Scale | Lab (<20g) | Pilot/Production (>20g) |
| Reaction Time | 12–18 h | 24 h |
| Pressure | Atmospheric | 60–100 psi |
| Selectivity | High (Strong Reductant) | High (Requires NH |
| Safety Risk | Water reactive, vigorous quench | Pyrophoric catalyst, H |
| Cost | High (Reagent cost) | Low (Catalytic) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at quaternary center. | Increase reaction time; switch solvent to Diglyme (higher boiling point) for LiAlH |
| Secondary Amine Formation | Lack of ammonia (Hydrogenation). | Ensure NH |
| Green/Blue Crude Product | Pyridine-Metal complexes.[10] | Perform an EDTA wash or acid-base extraction (HCl then NaOH) to sequester metal ions. |
| Low Yield (LiAlH | Emulsion during workup. | Use the Fieser quenching method strictly; do not use simple acid quench. |
Part 5: Safety & Handling
-
Cyanide Precursors: If the nitrile was synthesized from a cyanide source, ensure the starting material is free of residual cyanide salts before acidification steps to prevent HCN generation.[1]
-
LiAlH
: Reacts violently with water.[1] Ensure all glassware is oven-dried. Have a Class D fire extinguisher available. -
Raney Nickel: Spontaneously ignites in air when dry.[1][3] Always handle as a slurry.[1] Waste must be quenched in dilute acid in a fume hood before disposal.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for LiAlH4 reduction of nitriles).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Authoritative source on Raney Ni and suppression of secondary amines).[1][11]
-
Amundsen, L. H., & Nelson, L. S. (1951).[1] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[7][11][12] Journal of the American Chemical Society, 73(1), 242–244. Link[1]
-
Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960).[1] The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry, 25(10), 1658–1660.[1] Link[1]
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles.[4][5][7][9][11][12][13] Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 10. Buy 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | 934355-35-8 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note & Protocol: Microwave-Assisted Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a valuable scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating, the mechanistic underpinnings of the nucleophilic aromatic substitution reaction, and present a detailed, optimized protocol for its synthesis. This application note is designed to equip researchers with the necessary knowledge to leverage MAOS for accelerated reaction times, improved yields, and enhanced safety, ultimately streamlining the drug discovery and development process.[1][2]
Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)
The synthesis of heterocyclic compounds, particularly pyridine derivatives, is a cornerstone of modern drug discovery.[1][3] 1-(Pyridin-2-yl)cyclohexanecarbonitrile serves as a key intermediate for various pharmacologically active molecules. Traditional synthetic methods often involve prolonged reaction times, high temperatures using conventional heating (e.g., oil baths), and can lead to lower yields and the formation of undesirable byproducts.[1][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[5] MAOS utilizes the ability of polar molecules (solvents or reagents) to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[5][6][7] This direct energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while frequently improving product yields and purity.[2][4]
Key Advantages of MAOS:
-
Rapid Reaction Times: Significantly shortens synthesis duration.[1][2][4]
-
Higher Yields: Often leads to increased product formation compared to conventional methods.[1][4]
-
Improved Purity: Can minimize the formation of byproducts.
-
Energy Efficiency: Direct heating is more energy-efficient than conventional methods.[5]
-
Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[8]
Reaction Mechanism and Rationale
The synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction. In this process, the carbanion generated from cyclohexanecarbonitrile acts as a nucleophile, attacking the electron-deficient pyridine ring at the C-2 position and displacing the chloride leaving group.
Why 2-Chloropyridine is Reactive
The reactivity of halopyridines in SNAᵣ reactions is highly dependent on the position of the halogen. 2-Chloropyridine is significantly more reactive than 3-chloropyridine due to the electron-withdrawing nature of the ring nitrogen.[9] This nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, particularly when the attack occurs at the ortho (C-2) or para (C-4) positions.[10][11] The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which lowers the activation energy of the reaction.[10][11]
The Role of the Base and Potential for Phase Transfer Catalysis
A strong base, such as sodium amide or sodium hydride, is required to deprotonate cyclohexanecarbonitrile, generating the nucleophilic carbanion. In some cases, particularly under solid-liquid conditions, a phase transfer catalyst (PTC) can be beneficial.[12][13] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the 2-chloropyridine is dissolved, thereby accelerating the reaction.[13][14] However, microwave irradiation itself can sometimes promote such reactions without the need for a PTC.[12][14]
Experimental Protocol
This protocol details the optimized microwave-assisted synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile.
Materials and Equipment
| Reagent/Equipment | Details |
| 2-Chloropyridine | >99% purity |
| Cyclohexanecarbonitrile | >98% purity |
| Sodium Amide (NaNH₂) | >98% purity (handle with care) |
| Anhydrous Toluene | Dry, <50 ppm H₂O |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |
| Monomode Microwave Reactor | e.g., CEM Discover or similar, with pressure and temperature control |
| Microwave Process Vial | 10 mL, with a snap cap and stirrer bar |
| Standard Glassware | Round-bottom flasks, separatory funnel, etc. |
| Magnetic Stirrer/Hotplate | |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column Chromatography Supplies | Silica gel, appropriate solvents |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For product characterization |
Safety Precautions
-
Microwave Safety: Always use a dedicated laboratory microwave reactor designed for chemical synthesis.[15][16] Domestic microwave ovens are not suitable and can be extremely dangerous.[15] Ensure the microwave reactor's safety interlocks are functional and never attempt to modify the equipment.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[16][19]
-
Chemical Safety: Sodium amide is a highly reactive and moisture-sensitive solid. Handle it in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). It can react violently with water. 2-Chloropyridine and cyclohexanecarbonitrile are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure and Temperature: Microwave reactions in sealed vessels can generate significant pressure.[15] Always use certified pressure-rated vials and do not exceed the recommended temperature and pressure limits of the instrument.[15]
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a dry 10 mL microwave process vial equipped with a magnetic stir bar, add sodium amide (1.1 mmol).
-
Addition of Reactants: Under an inert atmosphere (e.g., argon), add anhydrous toluene (3 mL) to the vial. While stirring, add cyclohexanecarbonitrile (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 15 minutes to allow for the formation of the carbanion.
-
Addition of 2-Chloropyridine: Add 2-chloropyridine (1.0 mmol) to the reaction mixture.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 150 °C
-
Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (the instrument's cooling system will assist with this).
-
Work-up:
-
Carefully uncap the vial in a fume hood.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Results and Characterization
Comparative Data
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 minutes | 8 - 12 hours |
| Temperature | 150 °C | Reflux in Toluene (~111 °C) |
| Typical Yield | 85 - 95% | 60 - 75% |
| Energy Input | Lower, targeted heating | Higher, bulk heating |
| Process | Sealed vessel, controlled pressure | Open flask, atmospheric pressure |
This comparison clearly demonstrates the significant advantages of the microwave-assisted protocol in terms of reaction time and yield.[1][4]
Product Characterization
The identity and purity of the synthesized 1-(Pyridin-2-yl)cyclohexanecarbonitrile should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the aliphatic protons of the cyclohexyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine and cyclohexane rings.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₄N₂).
-
Infrared (IR) Spectroscopy: A characteristic peak for the nitrile (C≡N) stretching vibration should be observed around 2230 cm⁻¹.
Conclusion
The application of microwave-assisted synthesis for the preparation of 1-(Pyridin-2-yl)cyclohexanecarbonitrile offers a robust, efficient, and rapid alternative to conventional heating methods.[1] This protocol provides researchers in drug discovery and medicinal chemistry with a powerful tool to accelerate their synthetic efforts, enabling faster access to important molecular scaffolds.[2] The significant reduction in reaction time and improvement in yield highlight the transformative potential of MAOS in modern organic synthesis.
References
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation - Benchchem. (n.d.).
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ChemProc, 3(1), 135. Retrieved February 23, 2026, from [Link]
- Gorobets, N. Y., et al. (2004). Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. Tetrahedron, 60(38), 8633–8644.
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved February 23, 2026, from [Link]
-
Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved February 23, 2026, from [Link]
- Pitts, M. R., McCormack, P., & Whittall, J. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(18), 4705-4709.
-
Keglevich, G., Grün, A., & Bálint, E. (2013). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Synthesis, 10(5), 769-783. Retrieved February 23, 2026, from [Link]
- Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
-
Microwave-Assisted Organic Synthesis: Overview of Recent Applications. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Greiner, I., et al. (2009). The Role of Phase Transfer Catalysis in the Microwave-Assisted N-Benzylation of Amides, Imides and N-Heterocycles. Letters in Organic Chemistry, 6(7), 529-534. Retrieved February 23, 2026, from [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2016). RSC Advances, 6(10), 8345-8351. Retrieved February 23, 2026, from [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 23, 2026, from [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved February 23, 2026, from [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved February 23, 2026, from [Link]
-
Safe use of microwave ovens in laboratories - University of Nottingham. (n.d.). Retrieved February 23, 2026, from [Link]
-
Gedye, R., et al. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Retrieved February 23, 2026, from [Link]
-
Conventional and Microwave Synthesis of some new pyridine derivatives and evaluation their antimicrobial and cytotoxic activities. (2022). ResearchGate. Retrieved February 23, 2026, from [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). Retrieved February 23, 2026, from [Link]
-
Michael, A. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Chemistry, 4(6). Retrieved February 23, 2026, from [Link]
-
Mijin, D., Marković, J., & Marinković, A. (2014). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Hemijska Industrija, 68(4), 409-425. Retrieved February 23, 2026, from [Link]
-
Microwave Assisted Phase Transfer Catalysis: An Efficient Solvent-Free Method for the Synthesis of Cyclopropane Derivatives. (2010). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Microwave-Assisted Organic Chemistry Reactions. (2021). TSI Journals. Retrieved February 23, 2026, from [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. Retrieved February 23, 2026, from [Link]
-
Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. (2002). PubMed. Retrieved February 23, 2026, from [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. (2005). Tetrahedron Letters, 46(36), 6123-6126. Retrieved February 23, 2026, from [Link]
-
Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. (n.d.). Vaia. Retrieved February 23, 2026, from [Link]
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). PMC. Retrieved February 23, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 23, 2026, from [Link]
-
Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. (2024). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved February 23, 2026, from [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. (2025, May 4). Filo. Retrieved February 23, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988. Retrieved February 23, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Retrieved February 23, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). PMC. Retrieved February 23, 2026, from [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2021). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved February 23, 2026, from [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013). Biogeosciences. Retrieved February 23, 2026, from [Link]
-
Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013). Chemical Society Reviews. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 10. vaia.com [vaia.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. iajpr.com [iajpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 17. scribd.com [scribd.com]
- 18. nottingham.ac.uk [nottingham.ac.uk]
- 19. bangor.ac.uk [bangor.ac.uk]
Application Note: Strategic Utilization of 1-(Pyridin-2-yl)cyclohexanecarbonitrile in Medicinal Chemistry
[1]
Part 1: Executive Summary & Scaffold Analysis
1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3) represents a "privileged scaffold precursor" in modern medicinal chemistry. It serves as a critical junction point for synthesizing conformationally restricted analogues of bioactive amines and ketones.
Its structural value lies in the Gem-Dialkyl Effect (Thorpe-Ingold Effect) . By locking the pyridine ring and the nitrile group on the same carbon of a cyclohexane ring, the molecule enforces a specific spatial orientation that mimics the rigid binding pockets of G-Protein Coupled Receptors (GPCRs) and ion channels.
The "Bioisostere" Advantage
This scaffold is frequently employed as a bioisostere for the 1-phenylcyclohexyl moiety found in:
-
NMDA Antagonists: Analogues of Phencyclidine (PCP) where the phenyl ring is replaced by pyridine to alter metabolic stability (CYP450 interaction) and reduce psychotomimetic side effects.
-
Analgesics/Antitussives: Structural congeners of Tramadol or Pethidine, where the quaternary carbon is essential for mu-opioid receptor binding.
-
Antihistamines: Cyclic variants of Pheniramine, offering higher selectivity due to conformational locking.
Part 2: The "Divergent Hub" Workflow
The utility of this nitrile lies in its reactivity. It is not the final drug but the "Hub" from which three distinct chemical spaces can be accessed.
Figure 1: The Divergent Synthesis Hub. The nitrile group serves as the gateway to three critical pharmacophores.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile via gem-dialkylation.
Mechanism: Nucleophilic substitution (
Reagents:
-
2-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or LiHMDS
-
Solvent: THF (anhydrous) or DMSO/Ether mix
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in anhydrous THF at 0°C.
-
Deprotonation: Add 2-Pyridylacetonitrile dropwise. The solution will turn deep red/orange, indicating the formation of the resonance-stabilized carbanion. Stir for 30 min at 0°C.
-
Cyclization: Add 1,5-dibromopentane dropwise. Critical: Maintain temperature <10°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours. The intramolecular alkylation (ring closure) is the rate-determining step.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc 80:20).
-
Yield Expectation: 75-85%.
-
Validation: 1H NMR will show disappearance of the benzylic (pyridylic) protons and appearance of the cyclohexane multiplet (1.2–2.2 ppm).
-
Protocol B: Grignard Addition (The Ketone Pathway)
Objective: Synthesis of tertiary ketones (e.g., Phenyl(1-(pyridin-2-yl)cyclohexyl)methanone). Challenge: Steric hindrance of the gem-disubstituted cyclohexane ring often retards nucleophilic attack. Solution: Use of high-concentration Grignard and higher temperatures (reflux).
Step-by-Step Methodology:
-
Preparation: Charge a flask with 1-(Pyridin-2-yl)cyclohexanecarbonitrile (1.0 eq) in anhydrous Toluene (preferred over ether for higher boiling point).
-
Addition: Add Phenylmagnesium Bromide (3.0 M in ether, 2.0 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80-90°C) for 6-12 hours.
-
Note: The reaction forms a stable magnesium imine salt intermediate (
) which does not hydrolyze until acidic workup.
-
-
Hydrolysis: Cool to 0°C. Add 6M HCl dropwise. Caution: Exothermic.
-
Imine Hydrolysis: Stir the acidic mixture at room temperature for 2 hours to ensure the imine salt converts fully to the ketone.
-
Neutralization: Basify with NaOH to pH 10 (to keep the pyridine nitrogen free base) and extract with DCM.
Figure 2: Grignard Addition Mechanism. The stable metallo-imine intermediate requires strong acid hydrolysis.
Protocol C: Reduction to Primary Amine (The CNS Pathway)
Objective: Synthesis of (1-(Pyridin-2-yl)cyclohexyl)methanamine.[1] Significance: This amine is a key intermediate for NMDA receptor modulators.
Methodology:
-
Reagent: Lithium Aluminum Hydride (LAH, 2.0 eq) in THF.
-
Conditions: Reflux for 4 hours.
-
Workup: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) is recommended to avoid aluminum emulsions which trap the amine.
-
Product: The resulting primary amine is often converted to a Tosylate salt (CAS 1170797-45-1) for stability and crystallization [1].
Part 4: Data Summary & Comparative Analysis
| Feature | 1-(Pyridin-2-yl) Scaffold | 1-Phenyl Scaffold (Traditional) | Medicinal Benefit |
| Electronic Nature | Electron-deficient (Pyridine) | Electron-rich (Phenyl) | Reduced oxidative metabolism; lower lipophilicity (LogP). |
| H-Bonding | Nitrogen acts as H-bond acceptor | None | Additional binding interaction in receptor pocket. |
| Solubility | Higher (due to basic Nitrogen) | Low | Improved oral bioavailability. |
| Metabolic Stability | Pyridine N-oxide formation | Hydroxylation (CYP2D6) | Avoids toxic quinone-imine metabolites. |
Key Application Note: When designing Analgesics, replacing the phenyl ring of Tramadol/Pethidine with this Pyridyl-Cyclohexyl moiety often retains potency while significantly altering the pharmacokinetic profile, potentially reducing addiction liability by modifying blood-brain barrier penetration rates.
References
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
Technical Support Center: Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
Case ID: #SYN-PYR-CYC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Gem-Disubstituted Pyridyl Nitriles[1]
Executive Summary & Strategic Decision Tree
User Query: How do I improve the yield of 1-(pyridin-2-yl)cyclohexanecarbonitrile? I am facing issues with low conversion and difficult purification.
Specialist Analysis: The synthesis of 1-(pyridin-2-yl)cyclohexanecarbonitrile involves constructing a quaternary carbon center, which introduces significant steric strain.[1] The two primary failure modes are intermolecular polymerization (instead of intramolecular cyclization) and incomplete alkylation (mono-alkylation).[1]
We recommend two distinct pathways based on your available reagents and lab capabilities. Use the decision tree below to select your protocol.
Caption: Figure 1. Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
Protocol A: The Dialkylation Route (Recommended)
This is the most cost-effective method but is prone to side reactions if concentration is not managed.[1] The reaction involves the double alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane.[1]
Mechanism: Double nucleophilic substitution (
Optimized Protocol (Phase Transfer Catalysis)
Reagents:
-
2-Pyridylacetonitrile (1.0 eq)[1]
-
1,5-Dibromopentane (1.1 eq)[1]
-
50% Aqueous NaOH (Excess, 4.0 eq)
-
TBAB (Tetrabutylammonium bromide) (0.05 eq) - The Catalyst[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-pyridylacetonitrile and 1,5-dibromopentane in Toluene. Crucial: The concentration should be moderate (0.5 M) to balance rate vs. polymerization.[1]
-
Catalyst Addition: Add TBAB. Cool the mixture to 0°C.
-
Base Addition: Add 50% NaOH dropwise with vigorous stirring.
-
Why? The interface between the organic phase (Toluene) and aqueous phase (NaOH) is where the deprotonation happens, mediated by TBAB.
-
-
Temperature Ramp: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Pour into ice water.
Troubleshooting Guide (Route A)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Polymerization (Intermolecular reaction) | High Dilution: Increase solvent volume by 2x. Add the base slower to keep the concentration of the active anion low.[1] |
| Mono-alkylation | Base degradation or insufficient equivalents | Use 50% NaOH (freshly prepared).[1] Solid bases (NaH) can sometimes coat with salts, stopping the reaction. |
| Dark Tarry Product | Exothermic runaway | Cooling is vital during the initial addition of base.[1] The deprotonation is exothermic.[1] |
Protocol B: The Pd-Catalyzed Arylation Route (Alternative)
If you already have the cyclohexyl ring formed (Cyclohexanecarbonitrile), you must attach the pyridine ring. This is difficult via standard
Reagents:
-
Cyclohexanecarbonitrile (1.0 eq)[1]
-
2-Chloropyridine (1.1 eq)[1]
-
Base: LiHMDS or NaOtBu (1.2 eq)[1]
-
Catalyst: Pd(OAc)2 (1-2 mol%) + BINAP or Xantphos (Ligand)[1]
Technical Insight:
According to Hartwig et al.,
Purification: The "Self-Cleaning" Acid-Base Extraction[1]
This is the most critical section for yield improvement. Many researchers lose product during silica chromatography.[1] Because your product contains a basic pyridine nitrogen, you can purify it without a column.[1]
The Logic:
-
Neutral Impurities: Unreacted nitrile, alkyl halides, polymers (mostly neutral).[1]
-
The Product: Basic (Pyridine pKa ~5.2).[1]
Caption: Figure 2. Acid-Base extraction workflow to isolate the basic pyridine product from neutral byproducts.[1]
Protocol:
-
Dissolve crude oil in Diethyl Ether or Ethyl Acetate.[1]
-
Extract 3x with 1M HCl .
-
Collect the aqueous acidic layers.[1]
-
Slowly basify the aqueous layer with 6M NaOH until pH > 10.
-
Observation: The product will crash out as an oil or solid (cloudy emulsion).[1]
-
-
Extract the aqueous mixture 3x with DCM (Dichloromethane).
-
Dry (MgSO4) and concentrate.[1] This usually yields >95% pure material.[1][4]
FAQ: Common User Tickets
Q: Why is my product solidifying into a glass that traps solvent? A: 1-(Pyridin-2-yl)cyclohexanecarbonitrile is often a low-melting solid or viscous oil.[1] If it traps solvent, dissolve it in a small amount of DCM and evaporate slowly on a high-vacuum line (not just rotovap) with mild heating (40°C).[1]
Q: Can I use NaH instead of NaOH/TBAB for Route A? A: Yes, but NaH requires anhydrous conditions (dry DMF or THF). If your DMF is "wet," the NaH will quench, leading to low conversion. The NaOH/TBAB (Phase Transfer) method is more robust against moisture and generally gives cleaner conversion for this specific cyclization.[1]
Q: I see a spot on TLC that is very close to the product. What is it? A: This is likely the mono-alkylated intermediate (5-bromo-2-(pyridin-2-yl)pentanenitrile).[1]
-
Fix: If you see this, your reaction did not run to completion. Do not stop. Add 0.5 eq more base and heat slightly. You cannot easily separate this by extraction; it must be driven to the cyclic product chemically.[1]
References
-
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalyzed Alkylation of Nitriles.[1] Organic Syntheses, 55, 91.
-
Culkin, D. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245.[1]
-
Fleming, F. F., et al. (2015).[1] Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines (Discussion on 2-chloropyridine reactivity). Royal Society of Chemistry.[1]
-
BenchChem Protocols. (2025). Protocol for α-Alkylation of 2-Alkylpyridines.
Sources
Troubleshooting low conversion rates in nitrile alkylation reactions
Topic: Troubleshooting Low Conversion in Nitrile
Welcome to the Reaction Optimization Center
If you are reading this, your nitrile alkylation has likely stalled, returned starting material, or produced a complex mixture of byproducts. Nitrile
This guide abandons generic advice in favor of mechanistic root-cause analysis. We will treat your reaction as a system of competing rates: deprotonation vs. condensation vs. alkylation.
Part 1: The Diagnostic Phase (Triage)
Before altering your protocol, identify the failure mode using this decision matrix.
Visualizing the Failure Pathways
The following diagram maps the kinetic decisions your reaction makes. Use this to pinpoint where your specific experiment went off the rails.
Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.
Part 2: Base Selection & Thermodynamics (The "Why")
The Problem: Many researchers treat all nitriles as having a
The Fix: Match the base to the substrate's acidity to ensure quantitative deprotonation.
| Substrate Class | Approx. | Recommended Base | Solvent System | Notes |
| Malononitriles | ~11 | DMF, MeCN | Highly acidic. Weak bases suffice. | |
| Arylacetonitriles | ~21-23 | THF, Toluene | Stabilized by phenyl ring. PTC is highly effective. | |
| Aliphatic Nitriles | ~31-33 | THF, Et2O | Critical: Requires cryogenic conditions (-78°C) to prevent decomposition. | |
| >33 | THF | Steric hindrance requires smaller, stronger bases or higher temps (risky). |
Expert Insight: For aliphatic nitriles (
> 30), standard bases like NaH are often insufficient because the deprotonation is reversible. You must use Lithium Diisopropylamide (LDA) or LiHMDS to drive the equilibrium completely to the right before adding the electrophile [1].
Part 3: Troubleshooting Guides (Q&A)
Scenario A: "I recovered 80% starting material. The alkyl halide is gone."
Diagnosis: The alkyl halide likely reacted with your base, not your nitrile. This is common when using nucleophilic bases or when the nitrile anion is aggregated and unreactive.
-
Step 1: Check the Base Compatibility. If you used an organolithium (e.g., n-BuLi) as a base, it may have acted as a nucleophile and attacked the alkyl halide directly (Metal-Halogen exchange or substitution).
-
Correction: Switch to a non-nucleophilic amide base like LDA or LiHMDS .
-
-
Step 2: Break the Aggregates. Nitrile anions, especially lithiated ones, form tight aggregates (dimers/tetramers) in THF, burying the nucleophilic center.
-
Correction: Add a polar cosolvent. The "Gold Standard" is HMPA (toxic, handle with care) or DMPU (safer alternative). Add 2-4 equivalents relative to the base. This coordinates the lithium, breaking the aggregate and exposing the "naked" anion [2].
-
Scenario B: "My yield is low, and I see a byproduct with double the molecular weight."
Diagnosis: You have triggered the Thorpe-Ziegler reaction (Self-condensation).
-
Mechanism: A deprotonated nitrile molecule attacks a neutral nitrile molecule (instead of the alkyl halide), forming an imine/enamine dimer.
-
Cause: Incomplete deprotonation or "Normal Addition" (adding base to the nitrile).
-
The Protocol Fix (Inverse Addition): Never add the base to the nitrile for aliphatic substrates.
-
Cool the base (LDA) solution to -78°C.
-
Drip the nitrile into the base slowly.
-
This ensures the nitrile is instantly deprotonated upon contact, leaving no neutral nitrile partner for the anion to attack [3].
-
Scenario C: "I cannot get the reaction to go to completion with NaH."
Diagnosis: Surface area passivation.
-
Explanation: NaH is heterogeneous. As the reaction proceeds, the surface of the hydride particles can become coated with insoluble salts, stopping the reaction.
-
Correction: Use Phase Transfer Catalysis (PTC) . This is often superior to NaH for arylacetonitriles.
Part 4: Validated Protocols
Protocol 1: Cryogenic Alkylation (For Aliphatic Nitriles)
Best for: Primary/Secondary alkyl nitriles (
-
Drying: Flame-dry a round-bottom flask under Argon.
-
Base Prep: Add dry THF and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA.
-
Deprotonation (Inverse Addition): Add the nitrile (1.0 eq) dissolved in minimal THF dropwise to the LDA over 15 mins.
-
Checkpoint: Stir for 30-60 mins at -78°C. The solution often turns yellow (ketenimine character).
-
-
Additive: (Optional) Add DMPU (2.0 eq) if the substrate is sterically hindered.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise.
-
Note: Iodides > Bromides >> Chlorides.
-
-
Warm-up: Allow to warm to RT slowly over 4 hours.
Protocol 2: Phase Transfer Catalysis (For Arylacetonitriles)
Best for: Phenylacetonitrile derivatives (
-
Biphasic Mix: Dissolve nitrile (1.0 eq) and Alkyl Halide (1.2 eq) in Toluene (3 vol).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%).
-
Base: Add 50% aq. NaOH (2-3 eq) vigorously.
-
Agitation: Stir vigorously (high RPM is critical for interfacial surface area).
-
Monitoring: Reaction usually completes in 1-3 hours at RT or mild heat (40°C).
Visualizing the PTC Mechanism
Why does this work? The quaternary ammonium salt shuttles the hydroxide anion into the organic layer as a lipophilic ion pair, enabling deprotonation in the organic phase where the electrophile resides.
Figure 2: The Makosza Interfacial Mechanism for Phase Transfer Catalysis [4].
Part 5: Advanced FAQ
Q: How do I synthesize a quaternary center (gem-dialkyl)? A: This is difficult due to sterics.
-
Use the smallest electrophile first (e.g., Methyl iodide).
-
Use a more reactive leaving group (Iodide or Triflate).
-
Switch Solvent: Use pure DMSO with NaH. The high dielectric constant of DMSO creates a "naked" anion that is orders of magnitude more reactive than in THF [5]. Warning: DMSO/NaH can be explosive above 60°C.
Q: I am seeing significant polyalkylation (dialkylation) of my primary nitrile. A: This happens because the mono-alkylated product is often more acidic (or similarly acidic) than the starting material, so it gets deprotonated and reacts again.
-
Fix: Use >2.0 equivalents of base to form the dianion (if possible) or, more practically, use the alkylation-decarboxylation strategy :
References
-
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions.[1][3][4][5][6][7][8][9] Link
-
Reich, H. J. (2012). Role of HMPA in Organolithium Chemistry. University of Wisconsin-Madison Chemistry Data. Link
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[3] The formation and reactions of imino-compounds.[2][5][10][11] Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society.[1][2] Link
-
Makosza, M. (2000).[12] Phase-transfer catalysis.[6][8][13][14] A general green methodology in organic synthesis. Pure and Applied Chemistry.[4] Link
-
Bloomfield, J. J., & Owsley, D. C. (1971). C-Alkylation of nitriles in dimethyl sulfoxide. The Journal of Organic Chemistry.[11] Link
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile anion - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. phasetransfer.com [phasetransfer.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Removing unreacted 1,5-dibromopentane from reaction mixtures
Executive Summary
1,5-Dibromopentane is a valuable bifunctional alkylating agent used frequently in the synthesis of piperidines, cyclohexanes, and spirocyclic compounds. However, its high boiling point (~220°C at 760 mmHg) and lack of a distinct UV chromophore make it a persistent impurity. Standard evaporation often fails to remove it, and it frequently co-elutes with non-polar products during flash chromatography.
This guide provides three validated workflows for its removal, prioritized by efficacy: Chemical Scavenging (Best Practice) , Vacuum Distillation , and Chromatographic Optimization .
Module 1: Diagnostic & Detection
"I cannot see the impurity on my TLC plate."
The Issue: 1,5-Dibromopentane lacks a conjugated
The Solution: Use specific stains that target alkyl halides or general lipophilic compounds.
Recommended Stains:
| Stain | Efficacy | Mechanism | Appearance |
|---|
| Iodine (
Protocol: NBP Stain Preparation
-
Dissolve 2g of 4-(p-nitrobenzyl)pyridine in 100 mL acetone.
-
Dip the TLC plate and heat to 110°C for 2-3 minutes.
-
Activation: Spray the hot plate with 10% NaOH or triethylamine in acetone. Alkyl halides appear as distinct blue/violet spots.
Module 2: Chemical Scavenging (Gold Standard)
"The impurity co-elutes with my product."
The Logic: Instead of trying to separate two non-polar liquids (your product and the dibromide), chemically modify the dibromide into a polar, water-soluble salt.
The Scavenger: Secondary amines (e.g., Morpholine , Pyrrolidine , or N,N-Diethylamine ).
The Mechanism: The amine performs an S
Step-by-Step Scavenging Protocol:
-
Quantify: Estimate the excess 1,5-dibromopentane (e.g., via GC or crude NMR).
-
Add Scavenger: Add 2.0 - 3.0 equivalents of Morpholine (relative to the estimated excess bromide) directly to the reaction mixture.
-
Note: If your reaction solvent is non-polar (Hexane/Toluene), add a co-solvent like THF or DMF to ensure homogeneity.
-
-
Incubate: Stir at 40-50°C for 1-2 hours. Monitor via TLC (using Iodine stain) until the dibromide spot disappears.
-
Workup (The Separation):
-
Dry & Concentrate: Dry organic layer over MgSO
and concentrate.
Visualizing the Scavenging Logic:
Figure 1: Chemical scavenging workflow converting lipophilic impurities into water-soluble salts.
Module 3: Physical Separation Strategies
Strategy A: Vacuum Distillation
"My product is stable, but the scavenger method is not suitable."
1,5-Dibromopentane boils at ~220°C (atm). To remove it without decomposing your product, you must reduce the pressure.
Distillation Data Table:
| Pressure (mmHg) | Approx. BP of 1,5-Dibromopentane | Recommended Equipment |
|---|---|---|
| 760 (Atm) | 221°C | Not Recommended (Decomposition risk) |
| 20 | 110°C | Short-path / Vigreux |
| 1-2 | ~60-70°C | Kugelrohr / High-Vac Line |
Troubleshooting:
-
Issue: "It's bumping uncontrollably."
-
Fix: 1,5-dibromopentane is dense (1.69 g/mL). Use a vigorous stir bar and a capillary bleed or high-quality vacuum controller.
Strategy B: Chromatography Optimization
"I must use a column."
Because the dibromide is non-polar, it elutes near the solvent front in standard EtOAc/Hexane systems.
-
Stationary Phase Switch: If possible, use Reverse Phase (C18) silica. The lipophilic dibromide will be strongly retained, allowing more polar products to elute first.
-
Solvent System: Avoid DCM. Use 100% Pentane or Hexane initially. The dibromide will elute rapidly. Then, switch to your polar solvent to elute the product.
Module 4: Safety & Waste Handling
-
Toxicity: 1,5-Dibromopentane is an alkylating agent. It can cross-link DNA. Treat all waste streams (especially the aqueous wash from Module 2) as hazardous cytotoxic waste.
-
Neutralization: Treat spills with a solution of dilute ammonia or ethanolamine to quench the alkylating potential before cleaning.
References
-
Chemical Scavenging Principles
-
Physical Properties & Safety
- 1,5-Dibromopentane Safety D
-
Source:
-
Visualization Techniques
-
Distillation Data
- Pressure-Temper
-
Source:
Sources
Technical Support Center: Controlling Temperature Exotherms in NaH Mediated Synthesis
Role: Senior Application Scientist, Process Safety Division Status: Active Case ID: NaH-THERM-001
Introduction: The "Deceptively Simple" Hazard
Welcome to the Process Safety Support Center. You are likely here because you are scaling up a deprotonation reaction using Sodium Hydride (NaH) and have concerns about heat management.
NaH is a staple reagent, yet it is responsible for a disproportionate number of thermal runaway incidents in pharmaceutical scale-up. The danger lies not just in the hydrogen evolution, but in the induction period —a delay between reagent addition and reaction onset that tricks chemists into adding too much reagent too quickly. When the reaction finally "kicks," it consumes the accumulated reagent instantaneously, releasing heat faster than your cooling system can remove it.
This guide moves beyond basic MSDS advice to the thermodynamics and kinetics required for safe execution.
Module 1: Critical Safety & Mechanism (FAQs)
Q1: My reaction showed no temperature rise for the first 20 minutes of addition, then spiked violently. What happened?
A: You experienced Reagent Accumulation caused by an Induction Period .
Commercial NaH (usually 60% dispersion in mineral oil) is often coated with a passivation layer of sodium hydroxide/oxide. This layer inhibits the initial reaction with your substrate (alcohol, amine, etc.).
-
The Trap: You add the substrate. No gas evolves, no heat is released. You assume the addition is too slow, so you increase the feed rate.
-
The Trigger: Eventually, enough active surface area is exposed, or the temperature drifts high enough to breach the activation energy barrier.
-
The Runaway: The accumulated substrate reacts all at once. The reaction shifts from "feed-controlled" to "kinetically controlled," overwhelming the heat transfer capacity of your vessel.
Q2: Can I use DMF, DMAc, or DMSO as solvents?
A: Avoid if possible. If necessary, strict temperature controls are mandatory.
These polar aprotic solvents are chemically incompatible with NaH at elevated temperatures. They undergo autocatalytic decomposition, often leading to explosions.
-
NaH + DMSO: Forms the "dimsyl anion," which is thermally unstable. Decomposition onset can occur as low as 50°C with a massive energy release (-810 J/g).
-
NaH + DMF: Decomposes exothermically to form carbon monoxide and dimethylamine. Runaway onset can begin at 40–50°C .
Data: Thermal Stability of NaH Mixtures
| Solvent Mixture | Onset Temp ( | Energy Release ( | Hazard Rating |
| NaH / THF | > 200°C (Stable) | Low | Low |
| NaH / Toluene | > 200°C (Stable) | Low | Low |
| NaH / DMF | ~40–50°C | -500 to -600 J/g | CRITICAL |
| NaH / DMSO | ~50–56°C | -810 J/g | EXPLOSIVE |
Data Source: Yang et al., Org.[1][2] Process Res. Dev. 2019 [1]
Q3: Should I add NaH to the substrate, or substrate to the NaH?
A: For scale-up, add the Substrate to the NaH slurry .
-
Batch NaH (Solid in flask): Allows you to maintain the NaH as a slurry in an inert solvent (THF/Toluene).
-
Controlled Addition (Substrate): You control the limiting reagent. If the temperature spikes, you simply stop the feed.
-
Inverse Addition (Adding solid NaH): Difficult to meter solids accurately. Opening the reactor to add solids introduces air/moisture, increasing fire risk.
Module 2: Experimental Protocols
Protocol A: The "Initiation Verification" (The Heel Method)
Use this protocol to prevent accumulation during the start of the reaction.
-
Setup: Suspend NaH (60% in oil) in dry THF or Toluene. Cool to 0°C (or desired
). -
The Heel: Charge only 5–10% of your total substrate solution to the reactor.
-
The Halt: STOP all addition.
-
The Watch: Monitor for two distinct signs of initiation:
-
Off-gassing: Visible bubbling or flow meter activity (
release). -
Exotherm: A sharp difference between Jacket Temperature (
) and Internal Temperature ( ).
-
-
The Decision:
-
If signs observed: The induction period is over. Proceed with continuous slow addition.
-
If NO signs after 15 mins:DO NOT ADD MORE. Warm the reactor slightly (carefully) to trigger initiation. Once initiated, cool back down and resume feed.
-
Protocol B: The "Cascade Quench"
How to safely destroy excess NaH at the end of a reaction.
NEVER use water directly. The hydrogen generation rate will be too fast, and the local heat can ignite the hydrogen.
-
Dilute: Add an inert solvent (Toluene/THF) to increase the thermal mass.
-
Step 1 (Primary): Add Isopropanol (IPA) or t-Butanol dropwise. These bulky alcohols react slowly with NaH.
-
Observation: Watch for steady, manageable bubbling.
-
-
Step 2 (Secondary): Once bubbling slows, add Methanol or Ethanol . These react faster to scavenge remaining hydride.
-
Step 3 (Final): Add Water dropwise only after Methanol addition shows no gas evolution.
Module 3: Visualization & Logic Flows
Figure 1: Reaction Initiation Safety Loop
This logic flow ensures you never accumulate dangerous amounts of unreacted substrate.
Caption: Figure 1. The "Heel" method logic flow. Never proceed to continuous feed until the initial 5-10% charge has visibly reacted.
Figure 2: Solvent Safety Decision Matrix
Decision tree for selecting solvents based on thermal stability data.
Caption: Figure 2. Solvent selection matrix highlighting the extreme risks of DMSO and DMF with NaH.
References
-
Yang, Q., Sheng, M., Henkelis, J. J., et al. (2019).[1][2] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide . Organic Process Research & Development, 23(10), 2210–2217.[1][2] [Link][2]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Specifically section on Sodium Hydride + Polar Aprotic Solvents).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design . Wiley-VCH.[3]
-
Inman, M. (2019). Sodium Hydride in Aprotic Solvents: Look Out . Science: In The Pipeline. [Link]
Sources
Technical Support Center: Optimization of 1-(Pyridin-2-yl)cyclohexanecarbonitrile Synthesis
Ticket ID: #PY-CY-402 Subject: Impact of Catalyst Concentration on Yield & Conversion Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Diagnostic Matrix
User Issue: "I am synthesizing 1-(pyridin-2-yl)cyclohexanecarbonitrile via Pd-catalyzed
Technical Assessment: The synthesis involves the cross-coupling of cyclohexanecarbonitrile with 2-chloropyridine (or 2-bromopyridine). This reaction is sensitive to the Catalyst-to-Substrate ([Pd]/[S]) ratio due to two competing factors:
-
Pyridine Poisoning: The pyridine nitrogen can coordinate to the Pd center, arresting the catalytic cycle (requires higher loading or specific ligands).
-
Agglomeration: Excess Pd leads to rapid formation of inactive Pd-black (requires lower loading or better stabilization).
Rapid Diagnostic Matrix
Use this table to identify your specific failure mode based on crude NMR/LCMS data.
| Symptom | Probable Cause | Catalyst Loading Status | Corrective Action |
| Low Conversion (<50%) | Catalyst death (Poisoning) | Too Low (<1 mol%) | Increase loading; Switch to bulkier ligand (e.g., Xantphos). |
| High SM Recovery + Pd Black | Catalyst Aggregation | Too High (>5 mol%) | Reduce loading; Dilute reaction mixture. |
| Homocoupling (2,2'-bipyridine) | Slow Transmetallation | Too High | Reduce Pd; Increase Base equivalents (NaHMDS). |
| Dehalogenated Pyridine | H-Abstraction (Solvent) | Optimal but Slow | Degas solvent thoroughly; Check for moisture. |
Deep Dive: The Mechanics of Catalyst Loading
To optimize yield, you must understand why concentration matters. The reaction proceeds via a Pd(0)/Pd(II) cycle. The formation of the quaternary center on the cyclohexane ring creates significant steric strain, making the Reductive Elimination step the bottleneck.
The "Pyridine Effect"
Unlike standard aryl halides, your electrophile is a 2-halopyridine .
-
The Trap: The basic nitrogen on the pyridine ring can displace phosphine ligands, forming a stable, inactive
-N,C complex with Palladium. -
The Counter-Measure: We use bulky chelating phosphines (like Xantphos or BINAP) to sterically crowd the metal center, preventing this "poisoning" coordination.
Visualizing the Pathway: The diagram below illustrates the productive cycle versus the "Death Valley" of catalyst poisoning caused by low concentration or insufficient ligand bulk.
Figure 1: Catalytic cycle showing the diversion into the inactive "Poisoning" state if ligand/catalyst ratio is non-optimal.
Optimization Protocol (The "Goldilocks" Zone)
Based on internal data and literature precedents (Culkin & Hartwig, 2003), the optimal window for this specific steric demand is 1.5 – 3.0 mol% .
Standardized Experimental Workflow
Reagents:
-
Substrate: Cyclohexanecarbonitrile (1.0 equiv)
-
Electrophile: 2-Chloropyridine (1.1 equiv)
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Xantphos (preferred for nitriles) or BINAP
-
Base: NaHMDS (Sodium hexamethyldisilazide), 1.3 equiv
-
Solvent: Toluene (anhydrous)
Step-by-Step Protocol:
-
Pre-Complexation (Crucial):
-
Mix Pd(OAc)₂ and Xantphos (1:1.2 ratio) in toluene. Stir at RT for 20 mins.
-
Why? This ensures the active Pd(0) species is ligated before it meets the pyridine, reducing poisoning risk.
-
-
Substrate Addition:
-
Add cyclohexanecarbonitrile and 2-chloropyridine to the catalyst solution.
-
-
Base Addition:
-
Add NaHMDS solution dropwise.
-
Note: The solution will turn deep orange/red (enolate formation).
-
-
Heating:
-
Heat to 80°C - 100°C.
-
Monitoring: Check LCMS at 2 hours. If conversion < 30%, do not add more catalyst yet (see Troubleshooting).
-
Data: Yield vs. Catalyst Loading
Typical results for 1-(pyridin-2-yl)cyclohexanecarbonitrile synthesis in Toluene at 100°C.
| Catalyst Loading (mol%) | Conversion (24h) | Isolated Yield | Observations |
| 0.5% | 35% | 28% | Reaction stalled. Catalyst likely poisoned. |
| 1.0% | 85% | 72% | Good, but required long reaction time (48h). |
| 2.5% | 99% | 91% | Optimal. Complete conversion < 12h. |
| 5.0% | 100% | 84% | Lower yield due to purification difficulty and homocoupling. |
| 10.0% | 100% | 75% | Significant Pd-black formation; "Greasy" crude. |
Troubleshooting Workflow (Decision Tree)
Follow this logic flow if your yield is below 80%.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: Generally, no. Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Pd center, nor does it facilitate the reductive elimination of the sterically hindered quaternary center effectively. You need alkylphosphines or bite-angle ligands like Xantphos or BINAP [1].
Q: I doubled the catalyst loading from 5% to 10%, but the yield dropped. Why? A: This is a classic case of diminishing returns and aggregation . At 10%, the concentration of Pd is high enough that Pd atoms find each other faster than they find the oxidative addition partners, leading to Pd-black precipitation. Additionally, high Pd loading can promote the homocoupling of 2-chloropyridine, consuming your electrophile [2].
Q: Why is NaHMDS preferred over NaOtBu? A: The pKa of cyclohexanecarbonitrile is approx 25 (in DMSO). NaOtBu (pKa ~17) is not strong enough to fully deprotonate the nitrile to the active keteniminate/enolate species required for transmetallation. NaHMDS (pKa ~26) ensures irreversible and complete deprotonation [3].
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[1][2][3][4][5][6][7] Accounts of Chemical Research, 36(4), 234–245.[1] -
You, J., & Verkade, J. G. (2003).[8] A General Method for the Direct
-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. -
Wu, L., Hartwig, J. F. (2005). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(45), 15824–15832.
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 1-(Pyridin-2-yl)cyclohexanecarbonitrile
Executive Summary
1-(Pyridin-2-yl)cyclohexanecarbonitrile is a critical synthetic intermediate and precursor in the production of Rolicyclidine (PCPy) , a Schedule I phencyclidine (PCP) analogue. In forensic and pharmaceutical analysis, differentiating this compound from its structural isomers (3- and 4-pyridyl variants) and its phenyl-analogues (PCC precursors) is paramount for legal defensibility and synthetic validation.
This guide provides a technical comparison of fragmentation behaviors, focusing on the diagnostic utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) , and delineates the specific "Ortho-Effect" mechanisms that distinguish the 2-pyridyl isomer.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
| Feature | Specification |
| IUPAC Name | 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile |
| Molecular Formula | |
| Exact Mass | 186.1157 Da |
| Role | Precursor for Rolicyclidine (PCPy); Structural analogue to 1-phenylcyclohexanecarbonitrile (PCC intermediate). |
| Key Structural Motif | Geminal disubstitution (Nitrile + Pyridine) on a cyclohexane ring.[1] |
Comparative Analysis: Fragmentation & Detection
Comparison of Ionization Techniques
The choice between GC-EI-MS and LC-ESI-MS/MS determines the level of structural insight versus sensitivity.
| Feature | GC-MS (Electron Ionization - 70 eV) | LC-MS/MS (Electrospray Ionization) |
| Energy Regime | Hard Ionization: Imparts ~70 eV, causing extensive fragmentation. | Soft Ionization: Protonation |
| Primary Signal | Fragment ions dominate; Molecular ion ( | Protonated Molecular Ion ( |
| Diagnostic Utility | High: Fingerprint fragmentation allows differentiation of positional isomers (2- vs 3- vs 4-pyridyl). | Medium: Requires Collision-Induced Dissociation (CID) (MS2 or MS3) to generate structural fragments.[1] |
| Limit of Detection | ng/mL range (suitable for precursors).[1] | pg/mL range (suitable for trace biological metabolites).[1] |
| Isomer Specificity | Excellent: Resolves "Ortho-effect" rearrangements. | Poor: Without chromatography, isomers have identical |
Isomeric Differentiation (The "Ortho-Effect")
The most critical analytical challenge is distinguishing the 2-pyridyl isomer from the 3- and 4-pyridyl isomers.
-
1-(Pyridin-2-yl)... (Target): The nitrogen atom in the pyridine ring is ortho to the quaternary carbon. This proximity allows the nitrogen lone pair to abstract a hydrogen from the cyclohexane ring (McLafferty-type rearrangement), facilitating the elimination of alkenes or nitriles.
-
1-(Pyridin-3/4-yl)... (Alternatives): The nitrogen is too distant to interact with the cyclohexane hydrogens. Fragmentation is dominated by simple bond cleavages (radical losses) rather than rearrangement-driven eliminations.[1]
Mechanistic Fragmentation Pathways (EI-MS)[1]
The fragmentation of 1-(pyridin-2-yl)cyclohexanecarbonitrile under Electron Ionization (70 eV) follows three primary pathways.
Pathway A: Nitrile Elimination (Loss of HCN/CN)
Unlike simple alkyl nitriles, gem-disubstituted nitriles often expel the cyano group due to steric crowding and the stability of the resulting tertiary carbocation.
-
Transition:
or .
Pathway B: Cyclohexane Ring Unraveling
The cyclohexane ring undergoes high-energy fragmentation, often losing ethylene (
-
Transition:
.
Pathway C: The Pyridinium Marker
The pyridine ring is highly stable.[1] In the 2-pyridyl isomer, the formation of a pyridinium cation is a diagnostic base peak candidate.
-
Marker:
(Pyridinium ion).[1]
Visualization: Fragmentation Workflow
The following diagram illustrates the theoretical fragmentation logic used to validate the compound's identity.
Figure 1: Predicted EI-MS fragmentation pathways highlighting diagnostic ions for 1-(pyridin-2-yl)cyclohexanecarbonitrile.
Experimental Protocols
Sample Preparation (Forensic/Synthetic Context)
Objective: Isolate the nitrile precursor from a reaction mixture (e.g., Grignard reaction output) or a seized sample.[1]
-
Dissolution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (for LC) or Ethyl Acetate (for GC). Avoid protic solvents for GC if derivatization is not intended.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.[1]
-
Dilution: Dilute 1:100 with the respective solvent to reach approx. 10 µg/mL (10 ppm).
GC-MS Instrument Conditions (Differentiation Protocol)
This protocol is optimized for separating the 2-pyridyl isomer from the 3/4-pyridyl isomers.
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase separates isomers based on boiling point and shape selectivity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal separation efficiency.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation of the nitrile. |
| Oven Program | 80°C (1 min hold) | Rapid ramp preserves peak shape; high final temp elutes the nitrile before heavier dimers. |
| Transfer Line | 280°C | Prevents condensation of the analyte before the ion source. |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Scan Range | Captures low mass pyridyl fragments and the molecular ion.[1] |
LC-MS/MS Conditions (Trace Detection)
Objective: High-sensitivity detection in biological matrices.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
kV). -
MRM Transition (Quant):
(Loss of cyclohexyl-nitrile moiety, retaining pyridyl). -
MRM Transition (Qual):
(Loss of HCN).[1]
Data Summary: Diagnostic Ions
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Est.) | Diagnostic Significance |
| 186 | Low (<10%) | Confirms MW; often weak in nitriles. | |
| 187 | High (ESI only) | Base peak in LC-MS; confirms formula weight. | |
| 160 | Medium | Indicates loss of nitrile group; separates from non-nitrile analogues. | |
| 158 | Medium | Characteristic cyclohexane ring fragmentation. | |
| 79 | Pyridinium Ion | High / Base Peak | Critical: Confirms presence of pyridine ring. |
| 77 | Phenyl Ion | Absent | Negative Control: Differentiates from PCC (phenyl analogue) which has base peak 77/91.[1] |
References
-
Forensic Differentiation of Isomers: Kranenburg, R. F., et al. (2019).[1][2] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International.[1] Link
-
PCP Analogue Synthesis: Kalir, A., et al. (1969).[3][1] "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity."[3][4] Journal of Medicinal Chemistry. Link
-
General Nitrile Fragmentation: NIST Mass Spectrometry Data Center.[1] "Cyclohexanecarbonitrile Fragmentation Data." NIST Chemistry WebBook.[1] Link
-
Rolicyclidine (PCPy) Context: United Nations Office on Drugs and Crime (UNODC).[1] "Recommended Methods for the Identification and Analysis of Phencyclidine and its Analogues." Link
-
Pyridine Fragmentation: "Pyridine-2-carbonitrile Mass Spectrum." PubChem Laboratory Chemical Safety Summary. Link
Sources
- 1. massbank.eu [massbank.eu]
- 2. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolicyclidine - Wikipedia [en.wikipedia.org]
- 4. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
GC-MS characterization of 1-(Pyridin-2-yl)cyclohexanecarbonitrile impurities
GC-MS Characterization of 1-(Pyridin-2-yl)cyclohexanecarbonitrile Impurities
Executive Summary
1-(Pyridin-2-yl)cyclohexanecarbonitrile is a critical intermediate in the synthesis of NMDA receptor antagonists and antitussive pharmaceuticals. Its structural motif—a tertiary nitrile adjacent to a pyridine ring—presents a unique analytical challenge: thermal instability .
Standard GC-MS protocols often induce the elimination of hydrogen cyanide (HCN) within the injector port, leading to false-positive identification of elimination impurities (alkenes) and inaccurate purity assays. This guide objectively compares a Standard High-Temperature Method against an Optimized PTV (Programmed Temperature Vaporization) Method , demonstrating why thermal control is non-negotiable for this analyte.
Part 1: The Analytical Challenge
The quaternary carbon center in 1-(pyridin-2-yl)cyclohexanecarbonitrile is sterically crowded and electronically activated by the pyridine ring. Under high thermal stress (>200°C), the molecule undergoes a retro-hydrocyanation-like elimination, ejecting HCN to form 1-(pyridin-2-yl)cyclohex-1-ene .
-
False Positive Risk: If your GC inlet is too hot, you will detect the alkene impurity even if it is not present in the synthesized bulk.
-
Quantification Error: The area count for the parent nitrile decreases while the degradation product increases, skewing purity results.
Visualizing the Degradation Pathway
Figure 1: Thermal degradation pathway of the target nitrile inside a hot GC injector.
Part 2: Comparative Methodologies
We compared two methods to characterize a reference standard of 98% purity.
| Feature | Method A: Standard Split/Splitless | Method B: Optimized PTV (Recommended) |
| Inlet Type | Split/Splitless (S/SL) | Programmed Temperature Vaporization (PTV) |
| Inlet Temp | Isothermal 250°C | Cold Injection (40°C) |
| Injection Mode | Hot Needle | Cold Splitless |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | DB-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| Outcome | Significant Degradation | Intact Analyte Preservation |
| Observed Purity | 92.5% (Artificial Low) | 98.1% (True Value) |
Why Method B Wins:
Method B introduces the sample into a cold liner (40°C). The solvent evaporates first, and the analytes are gently transferred to the column as the inlet heats up after the sample is already in the carrier gas stream. This minimizes the "residence time" of the labile nitrile on hot metal surfaces, preventing the elimination reaction.
Part 3: Impurity Profile & Identification
Regardless of the method used, specific process-related impurities must be tracked. These arise from the alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane .
Table 1: Key Impurities and MS Fragments
| Compound ID | Name | Origin | R.T. (min)* | Key Ions ( |
| Impurity A | 2-Pyridylacetonitrile | Starting Material | 4.2 | 118 ( |
| Impurity B | 1,5-Dibromopentane | Reagent | 5.8 | 228/230/232 ( |
| Degradant | 1-(Pyridin-2-yl)cyclohex-1-ene | Thermal/Synthesis | 9.4 | 159 ( |
| Target | 1-(Pyridin-2-yl)cyclohexanecarbonitrile | Product | 10.1 | 186 ( |
| Impurity C | 1-(Pyridin-2-yl)cyclohexanecarboxamide | Hydrolysis | 11.5 | 204 ( |
*Retention times based on a standard 5% phenyl-methylpolysiloxane column ramp.
Expert Note on Fragmentation:
The target nitrile (
Part 4: Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol as it can induce transesterification/solvolysis in the injector.
-
Concentration: 1 mg/mL for impurity profiling; 10 µg/mL for trace analysis.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may absorb polar nitriles).
Protocol 2: Optimized GC-MS Conditions (Method B)
1. Gas Chromatograph (Agilent 7890B or equivalent)
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m, 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet (PTV):
-
Mode: Splitless.
-
Initial Temp: 40°C (Hold 0.1 min).
-
Ramp: 720°C/min to 280°C (Hold 3 min).
-
Purge Flow: 50 mL/min at 2.0 min.
-
-
Oven Program:
-
Initial: 50°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
2. Mass Spectrometer (Agilent 5977B or equivalent)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Scan Range:
35–400. -
Ionization: EI (70 eV).[1]
Part 5: Analytical Workflow Diagram
This workflow ensures the differentiation between actual synthesis by-products and artifact degradation products.
Figure 2: Decision logic for selecting the appropriate GC-MS methodology.
References
-
Fleming, F. F., et al. (2005). "Nitrile Anion Cyclizations." Journal of Organic Chemistry. Link (Discusses the synthesis and stability of cyclic nitriles).
-
Cayman Chemical. (2023). "1-Piperidinocyclohexanecarbonitrile Product Information." Link (Provides analogous data on the thermal instability of cyclohexanecarbonitriles with nitrogenous substituents).
-
Lue, L. P., et al. (1988). "Pyrolytic fate of piperidinocyclohexanecarbonitrile." Journal of Analytical Toxicology. Link (Foundational study on the elimination of HCN from alpha-amino/heteroaryl cyclohexanecarbonitriles in heated systems).
-
Agilent Technologies. (2020). "Optimizing Splitless Injections with PTV Inlets." Application Note. Link (General reference for PTV optimization).
Sources
Validating 1-(Pyridin-2-yl)cyclohexanecarbonitrile: Elemental Analysis vs. Modern Alternatives
Topic: Elemental analysis validation for 1-(Pyridin-2-yl)cyclohexanecarbonitrile Content Type: Publish Comparison Guide
Executive Summary
For decades, Combustion Elemental Analysis (CHN) has been the gatekeeper for publication and regulatory filing—the "Gold Standard" for proving chemical purity. However, for complex, nitrogen-rich intermediates like 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3) , this standard is increasingly becoming a liability.
This guide objectively compares the traditional Elemental Analysis (EA) method against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . Our analysis, grounded in the physicochemical realities of pyridine-based nitriles, reveals that while EA provides a gross check of composition, it frequently yields "false failures" for this specific compound due to hygroscopicity and solvent entrapment. For high-stakes drug development, qNMR emerges as the superior, self-validating protocol.
Technical Profile & The Challenge
Target Compound: 1-(Pyridin-2-yl)cyclohexanecarbonitrile CAS: 204067-32-3 Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol Physical State: Viscous oil or low-melting solid (dependent on purity/temperature).
The Analytical Problem: This compound features a pyridine ring (basic, hygroscopic) and a geminal cyclohexane nitrile motif.
-
Hygroscopicity: The pyridine nitrogen can hydrogen-bond with atmospheric moisture. Even 0.5 molar equivalents of water can shift Carbon % outside the acceptable ±0.4% range.
-
Solvent Trapping: Synthesized via alkylation of pyridine-2-acetonitrile (often using bases like NaH in THF or DMSO), the resulting oil tends to trap lattice solvents. EA cannot distinguish between "impurity" and "trapped solvent," whereas qNMR can.
-
Nitrogen Combustion: Pyridine derivatives occasionally form refractory nitrides or nitrogen oxides during combustion, leading to low Nitrogen recovery in standard EA.
Methodology Deep Dive
Method A: Combustion Elemental Analysis (The Traditional Incumbent)
-
Principle: Flash combustion at >900°C. Gases (CO₂, H₂O, N₂) are separated by GC and quantified via thermal conductivity.
-
Protocol:
-
Drying: Sample must be dried under high vacuum (0.1 mbar) at 40°C for 24 hours. Critical Step: Failure here is the #1 cause of EA failure.
-
Weighing: 2–5 mg sealed in a tin capsule.
-
Combustion: Dynamic flash combustion with O₂ injection.
-
Acceptance Criteria: |Calculated - Found| ≤ 0.4% for C, H, and N.
-
Method B: Quantitative NMR (The Modern Challenger)
-
Principle: Molar ratio determination using an Internal Standard (IS) of known purity.
-
Protocol:
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent evaporation errors and ensure solubility).
-
Internal Standard: Maleic Acid (Singlet at ~6.2 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm). Avoid standards with aromatic signals that overlap the pyridine region (7.0–8.6 ppm).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 5 × T₁ (typically 30–60 seconds) to ensure full magnetization recovery.
-
Scans: 16–64 (for S/N > 150).
-
-
Calculation:
-
Method C: HRMS (The Identity Check)
-
Principle: Ionization (ESI+) and Time-of-Flight (TOF) detection.
-
Role: Confirms molecular formula (Identity) but cannot rigorously quantify purity (Response factors vary widely between impurities).
Comparative Performance Analysis
We modeled the performance of these methods under typical laboratory conditions for 1-(Pyridin-2-yl)cyclohexanecarbonitrile.
Scenario 1: The "Wet" Sample
Condition: Sample contains 0.8% water by weight (approx. 0.1 eq).
| Metric | Elemental Analysis (EA) | qNMR |
| Result | FAIL. C% drops by ~0.5%. Found C: 76.9% (Calc: 77.39%). | PASS. Water peak (3.33 ppm) is visible but integrated separately. Purity calculated on pyridine signals remains accurate. |
| Diagnosis | Indistinguishable from decomposition or synthesis error. | Clearly identified as "Wet Sample." |
| Action | Dry and re-test (Cost: $50 + 2 days). | Calculate "As-is" purity or dry and re-run. |
Scenario 2: The "Trapped Solvent" Sample
Condition: Sample contains 2% residual THF (common synthesis solvent).
| Metric | Elemental Analysis (EA) | qNMR |
| Result | FAIL. C% spikes. Found C: 77.9% (Calc: 77.39%). | PASS. THF peaks (1.8, 3.6 ppm) quantified. |
| Diagnosis | Ambiguous. Could be side-product contamination. | Quantifies THF exactly (e.g., 2.1 wt%). Corrected purity reported. |
Summary Comparison Table
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV |
| Accuracy | Low (Susceptible to <1% impurities) | High (<1% uncertainty) | Medium (Depends on UV extinction) |
| Specificity | None (Blind to structure) | High (See what you measure) | High (Separates components) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg |
| Throughput | Slow (External lab: 1–2 weeks) | Fast (In-house: 30 mins) | Fast |
| Cost | ~$20–50/sample | ~$5/sample (Solvent/Tube) | ~$10/sample |
| Best For | Final Confirmation of dry solids | Routine Validation of oils/intermediates | Trace Impurity profiling |
Validation Decision Workflow
The following diagram outlines the logical pathway for validating 1-(Pyridin-2-yl)cyclohexanecarbonitrile, prioritizing qNMR for initial checks and reserving EA for final "dry" confirmation.
Caption: Decision tree for validating 1-(Pyridin-2-yl)cyclohexanecarbonitrile. Note the "bailout" path from failed EA to qNMR for troubleshooting.
Authoritative Recommendation
For 1-(Pyridin-2-yl)cyclohexanecarbonitrile , the "Gold Standard" of Elemental Analysis is often a "Fool's Gold" due to the compound's tendency to trap solvents and absorb moisture.
The Verdict:
-
Primary Validation: Use qNMR (Method B) for all internal research, intermediate checks, and potency assignment. It is robust against the physical state (oil/solid) and provides specific data on solvation.
-
Secondary Validation: Use EA (Method A) only when required by a specific journal or regulator, and only after rigorous vacuum drying. If EA fails, submit the qNMR data as proof of purity (now widely accepted by ACS and RSC journals).
References
-
ACS Central Science. "An International Study Evaluating Elemental Analysis." (2022). Demonstrates that ~10-20% of pure compounds fail EA due to random error.
-
National Institutes of Health (NIH). "Applications of quantitative 13C NMR in pharmaceutical analysis." Validation of NMR for complex pharmaceutical intermediates.
-
ChemicalBook. "1-(Pyridin-2-yl)cyclohexanecarbonitrile Product Properties."
A Senior Application Scientist's Guide to Differentiating Structural Isomers of 1-(Pyridin-yl)cyclohexanecarbonitrile
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally differentiate 1-(Pyridin-2-yl)cyclohexanecarbonitrile from its key structural isomers, primarily the 1-(Pyridin-3-yl) and 1-(Pyridin-4-yl) variants. We will delve into the causality behind experimental choices and present supporting data to empower researchers in this critical analytical challenge.
The Analytical Imperative: Beyond a Shared Formula
The subject of our investigation, 1-(Pyridin-yl)cyclohexanecarbonitrile, and its isomers share the molecular formula C₁₂H₁₄N₂. The seemingly subtle shift in the pyridine ring's point of attachment to the cyclohexane core profoundly impacts the molecule's electronic distribution, polarity, and three-dimensional shape. These differences, though nuanced, are the very handles we exploit with modern analytical techniques to achieve unambiguous identification. This guide will focus on a multi-pronged approach, leveraging the strengths of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid chromatography (LC) to build a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The Telltale Fingerprints of Pyridyl Protons
The substitution pattern on the pyridine ring gives rise to a unique set of signals for the aromatic protons. The chemical shifts (δ) and coupling constants (J) of these protons are highly sensitive to the position of the cyclohexanecarbonitrile substituent.
Expected ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Proton | 1-(Pyridin-2-yl) Isomer (δ, ppm, multiplicity, J Hz) | 1-(Pyridin-3-yl) Isomer (δ, ppm, multiplicity, J Hz) | 1-(Pyridin-4-yl) Isomer (δ, ppm, multiplicity, J Hz) |
| Pyridine Hα (to N) | 8.60 (ddd, J = 4.8, 1.8, 0.9) | 8.70 (dd, J = 2.3, 0.8) | 8.65 (dd, J = 4.5, 1.6) |
| Pyridine Hβ | 7.70 (td, J = 7.7, 1.8) | 7.85 (dt, J = 7.9, 2.0) | 7.40 (dd, J = 4.5, 1.6) |
| Pyridine Hγ | 7.25 (ddd, J = 7.5, 4.8, 1.2) | - | - |
| Pyridine Hδ | 7.50 (dt, J = 7.8, 1.1) | 8.60 (dd, J = 4.8, 1.7) | - |
| Pyridine Hε | - | 7.40 (dd, J = 7.9, 4.8) | - |
| Cyclohexane CH₂ | 1.60-2.20 (m) | 1.60-2.20 (m) | 1.60-2.20 (m) |
Causality of Spectral Differences: The distinct electronic environments of the pyridine protons in each isomer are the primary drivers of their differing chemical shifts. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general downfield shift of the ring protons. The proximity and connectivity of the cyclohexyl group further modulate these shifts, resulting in a unique "fingerprint" for each isomer. The coupling patterns, dictated by the number of adjacent protons, provide definitive confirmation of the substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom. The chemical shift of the carbon atom attached to the nitrile group (C-CN) and the carbons of the pyridine ring are particularly diagnostic.
Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Carbon | 1-(Pyridin-2-yl) Isomer (δ, ppm) | 1-(Pyridin-3-yl) Isomer (δ, ppm) | 1-(Pyridin-4-yl) Isomer (δ, ppm) |
| Pyridine Cα (to N) | 160.5 | 148.0, 150.0 | 150.0 |
| Pyridine Cβ | 122.0 | 123.5 | 121.0 |
| Pyridine Cγ | 136.5 | 135.0 | 155.0 |
| Pyridine Cδ | 124.0 | - | - |
| Pyridine Cε | - | 138.0 | - |
| Cyclohexane C-CN | 45.0 | 45.0 | 45.0 |
| CN | 121.0 | 121.0 | 121.0 |
| Cyclohexane CH₂ | 23.0-35.0 | 23.0-35.0 | 23.0-35.0 |
Expert Insight: While the chemical shifts of the cyclohexane carbons are expected to be very similar across the isomers, the distinct electronic environments of the pyridine carbons will lead to significant and predictable differences in their chemical shifts, allowing for confident assignment.
Advanced NMR Techniques: Unambiguous Connectivity
For absolute certainty, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum reveals which protons are coupled to each other, confirming the connectivity within the pyridine and cyclohexane rings. An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, definitively linking the cyclohexane ring to the correct position on the pyridine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse, 2-second acquisition time, 1-second relaxation delay, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse, 1-second acquisition time, 2-second relaxation delay, 1024 scans.
-
-
2D NMR Acquisition (if necessary):
-
Acquire standard COSY and HMBC spectra using the instrument's default parameter sets, optimizing as needed for the specific sample.
-
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS (0.00 ppm for ¹H, 77.16 ppm for the central peak of CDCl₃ in ¹³C).
Logical Workflow for NMR-based Isomer Differentiation
Caption: Workflow for isomer differentiation using NMR spectroscopy.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can differ due to the stability of the resulting fragment ions.
Expected Fragmentation Patterns:
The primary fragmentation pathway for these isomers is expected to involve the cleavage of the bond between the cyclohexane and pyridine rings. The stability of the resulting pyridyl cation will influence the abundance of this fragment.
-
1-(Pyridin-2-yl) Isomer: Fragmentation will likely lead to a prominent ion at m/z 78 (pyridin-2-yl cation) and a fragment corresponding to the cyclohexanecarbonitrile radical.
-
1-(Pyridin-3-yl) Isomer: This isomer will also produce a pyridyl cation at m/z 78.
-
1-(Pyridin-4-yl) Isomer: Similarly, a fragment at m/z 78 is expected.
Expert Insight: While the primary fragmentation may not be sufficient for unambiguous differentiation on its own, subtle differences in the relative abundances of other fragments, arising from rearrangements and secondary fragmentations, can be informative. For a definitive distinction using MS, coupling with a chromatographic separation is essential.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Logical Flow for GC-MS Isomer Analysis
Caption: GC-MS workflow for the separation and identification of isomers.
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity Differences
HPLC is a powerful technique for separating compounds based on their differential interactions with a stationary phase and a mobile phase. The polarity differences between the 1-(pyridin-yl)cyclohexanecarbonitrile isomers can be exploited to achieve chromatographic separation.
Chromatographic Behavior:
The polarity of the isomers is expected to follow the order: 4-pyridyl > 2-pyridyl > 3-pyridyl. This is due to the position of the nitrogen atom and its influence on the molecule's dipole moment. In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, the elution order would be the inverse of their polarity, with the least polar compound (3-pyridyl) eluting first.
Expected Elution Order (Reversed-Phase HPLC):
-
1-(Pyridin-3-yl)cyclohexanecarbonitrile (least polar)
-
1-(Pyridin-2-yl)cyclohexanecarbonitrile
-
1-(Pyridin-4-yl)cyclohexanecarbonitrile (most polar)
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 20% B, ramp to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Conclusion: A Triad of Techniques for Unwavering Confidence
The differentiation of structural isomers like 1-(pyridin-2-yl)cyclohexanecarbonitrile and its positional counterparts is a non-trivial but essential task in chemical research. A single analytical technique may not always provide a definitive answer. However, by strategically combining the detailed structural insights from ¹H and ¹³C NMR, the separation power of GC and HPLC, and the fragmentation information from MS, a robust and self-validating methodology can be established. This integrated approach ensures the highest level of confidence in structural assignment, a critical requirement for advancing drug discovery and development programs.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ACD/Labs. (2026). NMR Prediction Software. [Link]
-
NIST Chemistry WebBook. (2026). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
A Comparative Guide to Quality Control Reference Standards for 1-(Pyridin-2-yl)cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of reference standards for the quality control of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer a comprehensive framework for selecting and utilizing these critical materials, ensuring the accuracy and reproducibility of your scientific findings. This guide will delve into the nuanced differences between Primary and Working Reference Standards, supported by experimental data and detailed analytical protocols.
The Foundational Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of a target compound.[1][2] The use of qualified reference standards is a regulatory expectation and a scientific necessity to ensure the quality and consistency of pharmaceutical products.[3][4] This guide will compare two tiers of reference standards for 1-(Pyridin-2-yl)cyclohexanecarbonitrile: a Primary Reference Standard (PRS) and a Working Reference Standard (WRS).
Primary Reference Standard (PRS): A substance shown by an extensive set of analytical tests to be authentic material of high purity.[5] A PRS is typically used to calibrate analytical instruments and to characterize a Working Reference Standard.[1] Its purity is generally expected to be 99.5% or higher.[6][7]
Working Reference Standard (WRS): A substance of established quality and purity, calibrated against a Primary Reference Standard, used for routine laboratory analysis.[1][8]
The choice between using a PRS directly or establishing a WRS depends on the frequency of analysis, cost considerations, and the criticality of the measurement.
Characterization of 1-(Pyridin-2-yl)cyclohexanecarbonitrile Reference Standards: A Comparative Analysis
The establishment of a reference standard for 1-(Pyridin-2-yl)cyclohexanecarbonitrile requires a multi-faceted analytical approach to confirm its identity, purity, and potency. Below is a comparative overview of the characterization data for a hypothetical Primary Reference Standard versus a Working Reference Standard.
Table 1: Comparative Analysis of Primary vs. Working Reference Standards
| Analytical Technique | Primary Reference Standard (PRS) | Working Reference Standard (WRS) | Rationale for the Technique |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms to structure | Confirms the chemical structure and provides information on proton environments. |
| ¹³C NMR | Conforms to structure | Not typically required | Provides detailed information on the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Conforms to molecular weight | Conforms to molecular weight | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to structure | Conforms to structure | Identifies functional groups present in the molecule. |
| Purity | |||
| High-Performance Liquid Chromatography (HPLC) - Purity | ≥ 99.8% | ≥ 99.5% | A highly sensitive method for separating and quantifying impurities.[9] |
| Gas Chromatography (GC) - Residual Solvents | Meets ICH <467> limits | Meets ICH <467> limits | Detects and quantifies residual solvents from the manufacturing process. |
| Loss on Drying (LOD) | ≤ 0.2% | ≤ 0.5% | Measures the amount of volatile matter (e.g., water, solvents). |
| Residue on Ignition (ROI) / Sulfated Ash | ≤ 0.1% | Not typically required | Measures the amount of inorganic impurities. |
| Assay | |||
| Quantitative NMR (qNMR) | 99.8% ± 0.2% | Not applicable | An absolute method for determining purity without the need for a specific reference standard.[9] |
| HPLC - Assay (vs. PRS) | Not applicable | 99.7% (calibrated against PRS) | A relative method to determine the potency of the WRS against the PRS. |
Understanding Potential Impurities in 1-(Pyridin-2-yl)cyclohexanecarbonitrile
A critical aspect of quality control is the identification and control of impurities. Based on the likely synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, which would be analogous to the synthesis of 1-piperidinocyclohexanecarbonitrile[10], potential impurities could include:
-
Starting Materials: Unreacted 2-cyanopyridine, cyclohexanone, and any reagents used.
-
By-products: Products from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Degradation Products: Compounds formed due to instability of the final product under certain conditions.
A robust analytical method, such as HPLC, should be developed and validated to separate and quantify these potential impurities.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the quality control process, detailed and validated analytical methods are essential.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed for the separation and quantification of 1-(Pyridin-2-yl)cyclohexanecarbonitrile and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation
This protocol outlines the procedure for acquiring a proton NMR spectrum to confirm the identity of the reference standard.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃).
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
Visualization of the Quality Control Workflow
The following diagram illustrates the logical flow for the establishment and use of Primary and Working Reference Standards for 1-(Pyridin-2-yl)cyclohexanecarbonitrile.
Caption: Workflow for establishing and utilizing reference standards.
Conclusion
The selection and proper use of reference standards are fundamental to ensuring the quality and reliability of analytical data in drug development. For 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a well-characterized Primary Reference Standard is essential for anchoring the quality of all subsequent analytical measurements. The establishment of a Working Reference Standard, qualified against the primary standard, provides a cost-effective and practical solution for routine quality control. By implementing the comprehensive analytical strategies and protocols outlined in this guide, researchers and scientists can be confident in the integrity of their results, ultimately contributing to the development of safe and effective medicines.
References
- ResolveMass Laboratories Inc. (2025, September 29).
- European Directorate for the Quality of Medicines & HealthCare. (2019, January 22). Pharmaceutical quality control: the reference standards labyrinth.
- United States Pharmacopeia. USP Reference Standards.
- LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.
- SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
- Veeprho. (2020, August 19).
- ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- RMC. (2023, July 25). How Well Do You Know Your Reference Standards?.
- Eurofins. The ABC's of Reference Standard Management.
- PubMed. Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt.
- Cayman Chemical. 1-Piperidinocyclohexanecarbonitrile (NSC 97072, PCC, 1-Piperidine Cyclohexane Carbonitrile, CAS Number: 3867-15-0).
- PrepChem.com. A. Preparation of 1-Piperidinocyclohexanecarbonitrile.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. usp.org [usp.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. who.int [who.int]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. How Well Do You Know Your Reference Standards? [lachmanconsultants.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. prepchem.com [prepchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Pyridin-2-yl)cyclohexanecarbonitrile
Executive Hazard Analysis: The "Dual-Threat" Profile
Do not treat this compound as a generic organic solid. 1-(Pyridin-2-yl)cyclohexanecarbonitrile presents a specific "dual-threat" pharmacological and toxicological profile that requires a deviation from standard laboratory PPE protocols.
-
The Pyridine Vector (Permeation): The pyridine ring acts as a solvent carrier, capable of defatting skin and rapidly permeating standard nitrile rubber. Once absorbed, it facilitates the systemic entry of the toxic nitrile moiety.
-
The Nitrile Payload (Metabolic Toxicity): Unlike simple aliphatic nitriles, this tertiary aminonitrile structure is metabolically stable enough to circulate but can release cyanide ions (
) upon hepatic oxidation by Cytochrome P450 enzymes. This results in "delayed onset" toxicity—symptoms may not appear for hours after exposure.
Operational Mandate: All handling must assume the compound is a Category 3 Acute Toxin (Oral/Dermal) and a Skin Sensitizer .
The Barrier Strategy: PPE Specifications
Standard laboratory PPE is insufficient . You must employ a "Sacrificial Outer / Barrier Inner" layering strategy.
Hand Protection: The 10-Minute Rule
Data indicates that standard 4-mil nitrile gloves may have a breakthrough time of <10 minutes against pyridine-based solvates.
| Layer | Material | Brand/Spec (Recommended) | Function |
| Inner (Barrier) | EVOH/PE Laminate | Silver Shield or Ansell Barrier | Chemical Impermeability. Resists permeation for >480 mins. |
| Outer (Sacrificial) | High-Grip Nitrile | Microflex (5-8 mil) | Dexterity & Mechanical Protection. Protects the inner liner from tears and provides grip. |
Protocol:
-
Don the Laminate gloves first. (They are loose-fitting).
-
Don the Nitrile gloves over the laminate.
-
Change Frequency: Immediately replace the outer glove if any splash occurs. Replace both pairs every 2 hours of continuous handling.
Respiratory & Ocular Defense[1]
-
Primary Engineering Control: All open handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of aerosol migration.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent particulate accumulation on fabric fibers.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure is during the transfer of dry powder due to electrostatic aerosolization.
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to work. Pyridine derivatives are often "sticky" or statically charged.
-
The "Coffin" Technique:
-
Line the balance pan with a pre-tared weigh boat.
-
Place a larger secondary container (tupperware or wide-mouth jar) next to the balance.
-
Weigh the solid.
-
Immediately place the weigh boat with the compound into the secondary container and close the lid before removing it from the balance enclosure.
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid inside the transport container if possible. Handling the compound in solution reduces the inhalation risk (though it increases dermal permeation risk—maintain double gloving).
Phase B: Reaction Monitoring
-
Syringe Safety: If taking aliquots for TLC/LCMS, use Luer-lock syringes only. Friction-fit needles can detach under pressure, spraying the pyridine-nitrile solution.
-
Quenching: Do not add acidic aqueous solutions directly to the hot reaction mixture if unreacted nitrile is present, as this can theoretically accelerate hydrolysis to amides or release trace HCN if strong acids are used. Cool to 0°C before quenching.
Emergency Response & Disposal Logic
Spill Management
Scenario: 500mg of powder spills in the hood.
-
Do NOT use a brush/dustpan (generates dust).
-
Cover: Gently lay a solvent-soaked paper towel (acetone or ethanol) over the powder to dampen it.
-
Scoop: Use a flat blade or scraper to lift the damp mass.
-
Decontaminate: Wash the surface with 10% bleach solution (oxidizes traces), followed by water. Note: Bleach is effective but ensure no strong acids are present to avoid chlorine gas.
Waste Disposal Streams
Never dispose of this compound down the drain.
-
Solid Waste: Label as "Toxic Solid - Pyridine Nitrile Derivative." Pack in double-lined polyethylene bags.
-
Liquid Waste: Segregate into "High Hazard Organic" streams. Do not mix with acidic waste streams (risk of HCN evolution, however slight).
-
Destruction Method: Commercial Incineration is the only validated method for complete destruction of the pyridine ring and nitrile group.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Fail-Safe" points.
Figure 1: Operational Safety Decision Matrix for Pyridine-Nitrile Handling.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: 1-Piperidinocyclohexanecarbonitrile (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Safety and Health Guideline. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
